Tigogenin acetate
Description
Properties
IUPAC Name |
[(1R,2S,4S,5'R,6R,7S,8R,9S,12S,13S,16S,18S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H46O4/c1-17-8-13-29(31-16-17)18(2)26-25(33-29)15-24-22-7-6-20-14-21(32-19(3)30)9-11-27(20,4)23(22)10-12-28(24,26)5/h17-18,20-26H,6-16H2,1-5H3/t17-,18+,20+,21+,22-,23+,24+,25+,26+,27+,28+,29-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVRAKYNQYKVPIK-OMRXZHHXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)OC(=O)C)C)C)C)OC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC[C@@H]6[C@@]5(CC[C@@H](C6)OC(=O)C)C)C)C)OC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H46O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60948136 | |
| Record name | Spirostan-3-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60948136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
458.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2530-07-6 | |
| Record name | Tigogenin acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2530-07-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (25R)-5alpha-Spirostan-3beta-yl acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002530076 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Spirostan-3-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60948136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (25R)-5α-spirostan-3β-yl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.980 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Tigogenin from Agave Species: A Technical Guide to Natural Sources and Extraction
For Immediate Release
This whitepaper provides a comprehensive technical overview of Tigogenin, a steroidal sapogenin with significant pharmacological interest. It details the natural sourcing of Tigogenin from various Agave species, presents quantitative data on its prevalence, and offers a detailed methodology for its extraction and purification. This guide is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.
Natural Sources of Tigogenin in Agave Species
Tigogenin is a naturally occurring steroidal sapogenin found in a variety of plants, with species of the Agave genus being a principal source. Several studies have identified and quantified the presence of Tigogenin in different Agave species, highlighting their potential as a raw material for its isolation. Notably, Agave americana and Agave sisalana have been subjects of investigation for their Tigogenin content.[1][2][3] The concentration of Tigogenin can vary depending on the species, the age of the plant, and the specific part of the plant being analyzed (e.g., leaves, juice).[4]
Quantitative Analysis of Tigogenin in Agave Species
The quantification of Tigogenin in Agave species is crucial for assessing the viability of different sources for industrial extraction. Various analytical techniques, including gas-liquid chromatography (GLC) and high-performance liquid chromatography (HPLC), have been employed for this purpose.[1] The following table summarizes the reported quantitative data for Tigogenin in selected Agave species.
| Agave Species | Plant Part | Extraction Method | Analytical Method | Tigogenin Content | Reference |
| Agave sisalana | Leaves, Juice, Sapogenin Concentrates | Not Specified | Gas-Liquid Chromatography (GLC) | ~10% of total sapogenin content | |
| Agave americana | Leaves | Methanol (B129727) Maceration & Acid Hydrolysis | HPLC | Higher yield from second extraction method | |
| Agave angustifolia Haw. | Leaves | Methanolic Extraction | Gas Chromatography–Flame Ionization Detection (GC-FID) | ~550 mg/g of extract (aglycone) | |
| Agave cupreata Trel. & Berg. | Leaves | Methanolic Extraction | Gas Chromatography–Flame Ionization Detection (GC-FID) | Detected | |
| Agave potatorum Zucc. | Leaves | Methanolic Extraction | Gas Chromatography–Flame Ionization Detection (GC-FID) | Detected |
Extraction and Purification of Tigogenin from Agave americana
The following section details a comprehensive experimental protocol for the extraction, isolation, and purification of Tigogenin from the leaves of Agave americana. This methodology is compiled from established research and provides a step-by-step guide for laboratory-scale production.
Materials and Equipment
-
Plant Material: Fresh leaves of Agave americana
-
Solvents: Methanol, Ethyl Acetate (B1210297), Chloroform, Acetone, Benzene
-
Reagents: Concentrated Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH), Libermann-Burchard reagent, Decolorizing charcoal
-
Apparatus: Mechanical grinder, Maceration flasks, Reflux condenser, Rotary evaporator, Separatory funnels, Glass chromatography columns, Preparative Thin Layer Chromatography (pTLC) plates (Silica gel 0.75 mm), Analytical Thin Layer Chromatography (TLC) plates, High-Performance Liquid Chromatography (HPLC) system with a C18 column and UV detector, Melting point apparatus, Infrared (IR) spectrometer.
Experimental Protocol
Step 1: Preparation of Plant Material
-
Collect fresh leaves of Agave americana.
-
Wash the leaves thoroughly to remove any dirt and debris.
-
Dry the leaves in a shaded area and then pulverize them into a fine powder using a mechanical grinder.
Step 2: Extraction
-
Macerate 50 g of the powdered leaves in 300 ml of methanol at room temperature for a specified period.
-
Filter the methanolic extract.
-
To the filtrate, add an equal volume of 10% lead acetate solution to precipitate polysaccharides.
-
Filter the mixture to remove the precipitate and concentrate the hydroalcoholic extract.
Step 3: Acid Hydrolysis
-
Subject the concentrated hydroalcoholic extract to acid hydrolysis by refluxing for 3 hours in a hydroethanol solution (80%) containing concentrated HCl (e.g., 30 ml of 80% ethanol (B145695) with 5 ml of concentrated HCl).
-
After hydrolysis, neutralize the reaction mixture with 10% NaOH.
-
Extract the neutralized solution with ethyl acetate to yield the crude sapogenins after solvent evaporation using a rotary evaporator.
Step 4: Isolation and Purification by Preparative TLC
-
Dissolve the crude extract in ethyl acetate.
-
Apply the dissolved extract as a concentrated band onto preparative TLC plates.
-
Develop the plates using a solvent system of benzene:acetone (90:10).
-
Visualize a small section of the plate using Libermann-Burchard reagent to identify the band corresponding to the Tigogenin standard.
-
Scrape the corresponding band from the plates and elute the compound with a mixture of chloroform:methanol (95:5).
-
Filter the eluate and evaporate the solvent to obtain a yellowish precipitate.
-
For further purification, dissolve the precipitate in hot methanol, add a small amount of decolorizing charcoal, stir, and filter while hot.
-
Evaporate the methanol to obtain the purified Tigogenin powder.
Step 5: Identification and Characterization
-
Thin Layer Chromatography (TLC): Compare the Rf value of the isolated compound with that of a standard Tigogenin sample using various solvent systems.
-
Melting Point: Determine the melting point of the purified compound. The reported melting point for Tigogenin is in the range of 200-204°C.
-
Infrared (IR) Spectroscopy: Obtain the IR spectrum of the isolated compound and compare it with the spectrum of a Tigogenin standard.
-
High-Performance Liquid Chromatography (HPLC): Confirm the purity and identity of the isolated Tigogenin by comparing its retention time with that of a standard under the following conditions:
-
Column: Phenomenex C18 (250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: 100% Methanol
-
Flow Rate: 1.0 ml/min
-
Detection: UV at 254 nm
-
Visualized Workflows and Pathways
Extraction and Purification Workflow
The following diagram illustrates the general workflow for the extraction and purification of Tigogenin from Agave species.
Caption: Workflow for Tigogenin extraction and purification.
Signaling Pathway Modulation by Tigogenin
Tigogenin has been shown to modulate cellular differentiation pathways, specifically in bone marrow stromal cells (BMSCs). It promotes a shift from adipocytic (fat cell) to osteoblastic (bone cell) lineage. This is achieved through the inhibition of Peroxisome Proliferator-Activated Receptor gamma (PPARγ) and the activation of the p38 Mitogen-Activated Protein Kinase (MAPK) pathway.
Caption: Tigogenin's modulation of BMSC differentiation.
Conclusion
This technical guide has provided a detailed overview of Tigogenin from Agave species, covering its natural sources, quantitative analysis, and a comprehensive protocol for its extraction and purification. The inclusion of visualized workflows and signaling pathways offers a clear and concise understanding of the key processes and mechanisms of action. This information serves as a valuable resource for researchers and professionals working on the development of new therapeutics derived from natural products. The established presence of Tigogenin in various Agave species, coupled with its interesting biological activities, underscores the potential for further investigation and utilization of this compound in the pharmaceutical industry.
References
- 1. Tigogenin inhibits adipocytic differentiation and induces osteoblastic differentiation in mouse bone marrow stromal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Peroxisome proliferator-activated receptor gamma-independent activation of p38 MAPK by thiazolidinediones involves calcium/calmodulin-dependent protein kinase II and protein kinase R: correlation with endoplasmic reticulum stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanisms of action in antifungal drugs | Research Starters | EBSCO Research [ebsco.com]
An In-depth Technical Guide on the Biosynthesis of Tigogenin and its Acetate Derivative
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tigogenin (B51453), a steroidal sapogenin, is a valuable natural product with significant applications in the pharmaceutical industry as a precursor for the synthesis of various steroid drugs. Found in plants such as those from the Agave and Dioscorea genera, tigogenin's biosynthesis is a complex process involving a series of enzymatic reactions that transform a common steroid precursor into its characteristic spirostanol (B12661974) structure. This technical guide provides a comprehensive overview of the current understanding of the tigogenin biosynthesis pathway, including its acetate (B1210297) derivative. It details the key enzymatic steps, presents available quantitative data, outlines relevant experimental protocols, and visualizes the pathway and associated workflows.
Core Biosynthesis Pathway of Tigogenin
The biosynthesis of tigogenin follows the well-established isoprenoid pathway for steroid synthesis, starting from acetyl-CoA and proceeding through the formation of cholesterol. The later steps, which involve the modification of the cholesterol skeleton, are crucial for the formation of the diverse range of steroidal sapogenins, including tigogenin.
The biosynthesis can be broadly divided into three main stages:
-
Formation of the Isoprenoid Precursor: The pathway begins with the synthesis of the 30-carbon molecule 2,3-oxidosqualene (B107256) from acetyl-CoA via the mevalonate (B85504) (MVA) and/or the methylerythritol 4-phosphate (MEP) pathways.[1]
-
Cyclization and Formation of Cholesterol: 2,3-oxidosqualene undergoes cyclization, catalyzed by oxidosqualene cyclases (OSCs), to form cycloartenol (B190886). A series of subsequent enzymatic reactions then convert cycloartenol into cholesterol.
-
Modification of Cholesterol to Tigogenin: This stage involves a series of hydroxylation and oxidation reactions, primarily catalyzed by cytochrome P450 monooxygenases (CYPs), followed by the formation of the characteristic spiroketal side chain.
The proposed enzymatic steps from cholesterol to tigogenin are outlined below. It is important to note that while the general pathway is understood, the specific enzymes responsible for each step in tigogenin-producing plants are still under active investigation. Much of the current understanding is inferred from studies on the biosynthesis of the closely related sapogenin, diosgenin.
dot digraph "Tigogenin Biosynthesis Pathway" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=rectangle, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowsize=0.7, color="#5F6368"];
// Nodes AcetylCoA [label="Acetyl-CoA"]; MVA_MEP [label="MVA/MEP Pathways"]; Oxidosqualene [label="2,3-Oxidosqualene"]; Cycloartenol [label="Cycloartenol"]; Cholesterol [label="Cholesterol"]; Hydroxycholesterol_C26 [label="(25R)-26-Hydroxycholesterol"]; Dihydroxycholesterol_C16_C26 [label="(25R)-16β,26-Dihydroxycholesterol"]; Keto_intermediate [label="Keto-intermediate at C-22"]; Tigogenin [label="Tigogenin", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Tigogenin_Glycoside [label="Tigogenin Glycosides"]; Tigogenin_Acetate [label="Tigogenin Acetate", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges AcetylCoA -> MVA_MEP; MVA_MEP -> Oxidosqualene; Oxidosqualene -> Cycloartenol [label="OSC"]; Cycloartenol -> Cholesterol [label="Multiple Steps"]; Cholesterol -> Hydroxycholesterol_C26 [label="CYP (26-hydroxylase)"]; Hydroxycholesterol_C26 -> Dihydroxycholesterol_C16_C26 [label="CYP (16β-hydroxylase)"]; Dihydroxycholesterol_C16_C26 -> Keto_intermediate [label="CYP (22-hydroxylase/oxidase)"]; Keto_intermediate -> Tigogenin [label="Spontaneous Cyclization"]; Tigogenin -> Tigogenin_Glycoside [label="UGT"]; Tigogenin -> Tigogenin_Acetate [label="Acyltransferase"];
} dot Caption: Proposed biosynthetic pathway of tigogenin and its derivatives.
Key Enzymes in Tigogenin Biosynthesis
Several key enzyme families are involved in the conversion of cholesterol to tigogenin:
-
Cytochrome P450 Monooxygenases (CYPs): These enzymes are crucial for the hydroxylation and oxidation reactions that modify the cholesterol skeleton. Specific CYPs are responsible for introducing hydroxyl groups at positions C-16, C-22, and C-26, which are essential for the formation of the spirostanol side chain. While the exact CYPs in tigogenin biosynthesis are not fully elucidated, studies on related pathways suggest the involvement of enzymes from the CYP90B and CYP94 families.
-
UDP-glycosyltransferases (UGTs): Once the tigogenin aglycone is formed, UGTs catalyze the attachment of sugar moieties to the C-3 hydroxyl group, forming various tigogenin glycosides.
-
Acyltransferases: These enzymes are responsible for the transfer of acyl groups, such as an acetyl group from acetyl-CoA, to the hydroxyl groups of tigogenin, leading to the formation of this compound.
Biosynthesis of this compound
The formation of this compound involves the enzymatic acetylation of the tigogenin molecule. This reaction is catalyzed by an acyltransferase . These enzymes utilize an acyl donor, most commonly acetyl-CoA, to transfer an acetyl group to a specific hydroxyl group on the tigogenin backbone, typically at the C-3 position. While specific acyltransferases for tigogenin have not yet been fully characterized, the presence of acetylated saponins (B1172615) in various plants suggests the widespread existence of such enzymatic activity.[2][3]
dot digraph "Tigogenin_Acetylation" { graph [rankdir="LR"]; node [shape=rectangle, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [arrowsize=0.7, color="#5F6368"];
} dot Caption: Enzymatic acetylation of tigogenin.
Quantitative Data
Quantitative data on the levels of tigogenin and its precursors in various plant sources are crucial for understanding the efficiency of the biosynthetic pathway and for developing strategies for enhanced production. The following table summarizes available data from studies on Agave sisalana.
| Plant Material | Compound | Concentration | Analytical Method | Reference |
| Agave sisalana leaf juice | Tigogenin | ~10% of total sapogenins | Gas-Liquid Chromatography (GLC) | [4] |
| Agave sisalana leaf | Tigogenin | Variable, dependent on age | Reversed-Phase HPLC | [5] |
| Sisal waste | Hecogenin (B1673031) and Tigogenin | Not specified individually | GC-MS |
Experimental Protocols
The elucidation of the tigogenin biosynthesis pathway relies on a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed methodologies for key experiments.
Protocol 1: Extraction and Quantification of Tigogenin from Plant Material
This protocol describes the extraction and analysis of tigogenin from plant tissues, such as leaves of Agave species.
1. Materials:
-
Plant tissue (fresh or lyophilized)
-
Liquid nitrogen
-
Mortar and pestle
-
Hydrochloric acid (HCl)
-
Sodium sulfate (B86663) (anhydrous)
-
Rotary evaporator
-
HPLC or GC-MS system
-
Tigogenin standard
2. Extraction:
-
Freeze the plant tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle.
-
Extract the powdered tissue with methanol (e.g., 10 mL per gram of tissue) at room temperature with shaking for 24 hours.
-
Centrifuge the extract and collect the supernatant. Repeat the extraction process twice.
-
Combine the methanol extracts and evaporate to dryness under reduced pressure.
3. Acid Hydrolysis:
-
Resuspend the dried extract in 2M HCl in 50% ethanol.
-
Heat the mixture at 100°C for 2 hours to hydrolyze the saponin (B1150181) glycosides and release the aglycone (tigogenin).
-
Cool the reaction mixture and neutralize with a suitable base (e.g., NaOH).
4. Sapogenin Extraction:
-
Extract the neutralized hydrolysate three times with an equal volume of chloroform.
-
Combine the chloroform extracts and dry over anhydrous sodium sulfate.
-
Evaporate the chloroform to obtain the crude sapogenin extract.
5. Quantification:
-
Resuspend the crude extract in a known volume of methanol or chloroform.
-
Analyze the sample using HPLC or GC-MS.
-
HPLC: Use a C18 column with a mobile phase of acetonitrile (B52724) and water. Detection can be done using a UV detector or an evaporative light scattering detector (ELSD).
-
GC-MS: Derivatize the sapogenins (e.g., acetylation or silylation) before injection.
-
-
Quantify the amount of tigogenin by comparing the peak area with a standard curve generated from a pure tigogenin standard.
dot digraph "Extraction_Workflow" { graph [rankdir="TB"]; node [shape=rectangle, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [arrowsize=0.7, color="#5F6368"];
} dot Caption: Workflow for tigogenin extraction and analysis.
Protocol 2: Heterologous Expression and Functional Characterization of Candidate P450 Enzymes
This protocol outlines the steps to express a candidate cytochrome P450 gene in a heterologous host (e.g., yeast) and test its enzymatic activity towards a potential substrate in the tigogenin pathway.
1. Materials:
-
Yeast expression vector (e.g., pYES-DEST52)
-
Competent yeast cells (e.g., Saccharomyces cerevisiae)
-
Candidate P450 cDNA
-
Cytochrome P450 reductase (CPR) cDNA
-
Yeast growth media (SD-Ura, SG-Ura)
-
Substrate (e.g., cholesterol)
-
Microsome isolation buffer
-
NADPH
-
GC-MS or LC-MS system
2. Vector Construction and Yeast Transformation:
-
Clone the full-length cDNA of the candidate P450 and a partner CPR into the yeast expression vector.
-
Transform the resulting plasmid into competent yeast cells using the lithium acetate method.
-
Select for transformed cells on appropriate selective media (e.g., SD-Ura).
3. Protein Expression:
-
Grow a starter culture of the transformed yeast in selective glucose medium (SD-Ura).
-
Inoculate a larger culture in galactose medium (SG-Ura) to induce protein expression.
-
Incubate for 24-48 hours at 28-30°C with shaking.
4. Microsome Isolation:
-
Harvest the yeast cells by centrifugation.
-
Wash the cells with sterile water.
-
Resuspend the cell pellet in microsome isolation buffer containing protease inhibitors.
-
Lyse the cells using glass beads and vigorous vortexing.
-
Centrifuge the lysate at low speed to remove cell debris.
-
Centrifuge the supernatant at high speed (e.g., 100,000 x g) to pellet the microsomal fraction.
-
Resuspend the microsomal pellet in a suitable buffer.
5. In Vitro Enzyme Assay:
-
Set up a reaction mixture containing the isolated microsomes, the substrate (e.g., cholesterol dissolved in a suitable solvent), and NADPH in a buffered solution.
-
Incubate the reaction at an optimal temperature for a defined period.
-
Stop the reaction by adding an organic solvent (e.g., ethyl acetate) to extract the products.
-
Analyze the organic extract by GC-MS or LC-MS to identify the reaction products by comparing their mass spectra and retention times with authentic standards.
dot digraph "P450_Characterization_Workflow" { graph [rankdir="TB"]; node [shape=rectangle, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [arrowsize=0.7, color="#5F6368"];
} dot Caption: Workflow for P450 functional characterization.
Conclusion and Future Perspectives
The biosynthesis of tigogenin represents a fascinating and complex area of plant secondary metabolism. While the general framework of the pathway from cholesterol is established, significant research is still needed to fully elucidate the specific enzymes and regulatory mechanisms involved, particularly in high-yielding plant species. The identification and characterization of the complete set of cytochrome P450 enzymes responsible for the precise hydroxylation patterns leading to tigogenin will be a key milestone. Furthermore, understanding the enzymatic basis for the formation of this compound will open new avenues for producing novel steroid derivatives.
Future research in this field will likely focus on:
-
Transcriptome and Genome Mining: High-throughput sequencing of tigogenin-producing plants to identify candidate genes for the biosynthetic pathway.
-
Functional Genomics: Heterologous expression and in vitro/in vivo characterization of candidate enzymes to confirm their roles in the pathway.
-
Metabolic Engineering: Engineering microbial hosts like Saccharomyces cerevisiae or plants to overproduce tigogenin and its derivatives for pharmaceutical applications.
-
Enzyme Engineering: Modifying the substrate specificity of known P450s and acyltransferases to produce novel steroidal compounds with enhanced biological activities.
A deeper understanding of the tigogenin biosynthetic pathway will not only advance our fundamental knowledge of plant biochemistry but also provide the tools to harness the synthetic potential of nature for the development of new and improved steroid-based therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent developments in the enzymatic modifications of steroid scaffolds - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00327F [pubs.rsc.org]
- 3. Identification and Characterization of Sterol Acyltransferases Responsible for Steryl Ester Biosynthesis in Tomato - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A quantitative gas-liquid chromatographic method for the estimation of hecogenin and tigogenin in the leaves, juice and sapogenin concentrates of Agave sisalana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of acyllipid: sterol glucoside acyltransferase from oat (Avena sativa L.) seedlings - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Activity of Steroidal Sapogenins: A Focus on Tigogenin and its Analogs
A Technical Guide for Researchers and Drug Development Professionals
Introduction to Steroidal Sapogenins and Tigogenin (B51453)
Steroidal sapogenins are a class of naturally occurring steroid compounds found in a variety of plants.[1][2] They are characterized by a spirostanol (B12661974) or furostanol skeleton and are the aglycone components of steroidal saponins.[1] These compounds have garnered significant interest in the pharmaceutical industry due to their diverse and potent biological activities, including anti-inflammatory, anticancer, antifungal, and immunomodulatory effects.[2][3]
Tigogenin is a prominent member of the steroidal sapogenin family, commonly isolated from plants of the Agave and Yucca genera.[4] It serves as a crucial precursor in the synthesis of various steroidal drugs.[5] While research has explored the pharmacological potential of Tigogenin and several of its derivatives, it is important to note that specific data on the biological activity of Tigogenin acetate (B1210297) is limited in publicly available scientific literature. Therefore, this guide will focus on the known activities of steroidal sapogenins as a class, with specific examples drawn from studies on Tigogenin and its other derivatives to provide a comprehensive overview of their potential.
Biological Activities of Tigogenin and its Derivatives
The biological activities of steroidal sapogenins are diverse. The following sections detail the key pharmacological effects attributed to Tigogenin and its related compounds.
Anticancer Activity
Several studies have highlighted the cytotoxic effects of Tigogenin derivatives against various cancer cell lines. This activity is often attributed to the induction of apoptosis (programmed cell death) and cell cycle arrest.
A study on novel conjugates of Tigogenin demonstrated significant antiproliferative profiles. For instance, an l-serine (B559523) derivative of Tigogenin exhibited a half-maximal inhibitory concentration (IC₅₀) of 1.5 μM against the MCF-7 breast cancer cell line and was shown to induce apoptosis by activating caspase-3/7.[6]
Table 1: Cytotoxicity of Tigogenin Derivatives Against Cancer Cell Lines
| Compound | Cell Line | IC₅₀ (μM) | Reference |
| l-serine derivative of Tigogenin | MCF-7 (Breast Cancer) | 1.5 | [6] |
| Pyrazoline derivative of Tigogenin | DLD-1 (Colorectal Cancer) | Comparable to etoposide | [7] |
| Hydrazone derivative of Tigogenin | A549 (Lung Cancer) & DLD-1 | Comparable to etoposide | [7] |
Anti-inflammatory Activity
Steroidal sapogenins are known to possess anti-inflammatory properties.[2] Tigogenin has been shown to inhibit carrageenan-induced paw edema in rats at a very low dose (4.2 μg/kg), indicating potent anti-inflammatory effects.[4] The mechanism of this action is often linked to the inhibition of pro-inflammatory mediators and the modulation of inflammatory signaling pathways.
Immunomodulatory Effects
Beyond direct anti-inflammatory action, some Tigogenin derivatives have demonstrated immunomodulatory capabilities. Certain synthesized analogues of Tigogenin were found to stimulate the expression of the anti-inflammatory cytokine IL-10, which plays a crucial role in regulating the immune response.[6] This suggests that these compounds may not only suppress inflammation but also actively promote a balanced immune environment.
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the biological activities of steroidal sapogenins like Tigogenin.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., Tigogenin derivative) and a vehicle control (e.g., DMSO). Include a positive control (e.g., doxorubicin). Incubate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.
Apoptosis Detection (Annexin V/Propidium Iodide Staining and Flow Cytometry)
This method is used to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with the test compound at its IC₅₀ concentration for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Western Blot Analysis for NF-κB Pathway Proteins
Western blotting is used to detect specific proteins in a sample and can be used to assess the activation of signaling pathways like NF-κB.
Protocol:
-
Protein Extraction: Treat cells with the test compound and/or an inflammatory stimulus (e.g., LPS). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA or Bradford assay.
-
SDS-PAGE: Separate the protein lysates (20-30 µg) on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of the NF-κB pathway (e.g., p-p65, p65, p-IκBα, IκBα) and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software.
Visualizations
Signaling Pathway Diagram
The following diagram illustrates a proposed mechanism for the anti-inflammatory activity of steroidal sapogenins through the inhibition of the NF-κB signaling pathway.
Caption: Inhibition of the NF-κB signaling pathway by steroidal sapogenins.
Experimental Workflow Diagram
The following diagram illustrates a typical experimental workflow for evaluating the anticancer activity of a Tigogenin derivative.
Caption: Experimental workflow for assessing anticancer activity.
Conclusion
Steroidal sapogenins, including Tigogenin and its derivatives, represent a promising class of natural compounds with significant therapeutic potential. Their demonstrated anticancer, anti-inflammatory, and immunomodulatory activities warrant further investigation. While specific data for Tigogenin acetate remains elusive, the broader family of Tigogenin compounds provides a strong rationale for its potential bioactivity. Future research should focus on elucidating the precise mechanisms of action of specific derivatives like this compound and conducting preclinical and clinical studies to validate their therapeutic efficacy and safety. This in-depth guide provides a foundational understanding and detailed experimental protocols to aid researchers in the continued exploration of these valuable natural products.
References
- 1. mdpi.com [mdpi.com]
- 2. iscientific.org [iscientific.org]
- 3. institutoantonybarbosa.com.br [institutoantonybarbosa.com.br]
- 4. caymanchem.com [caymanchem.com]
- 5. Tigogenin | C27H44O3 | CID 99516 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Synthesis and anti-tumour, immunomodulating activity of diosgenin and tigogenin conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Therapeutic Potential of Tigogenin Acetate: A Technical Guide for Drug Development Professionals
Introduction
Tigogenin (B51453) acetate (B1210297), a steroidal sapogenin derivative, is emerging as a molecule of interest within the pharmaceutical and research communities. While its parent compound, tigogenin, has been the subject of various studies exploring its therapeutic properties, tigogenin acetate itself is primarily recognized as a key intermediate in the synthesis of various steroidal drugs. However, the therapeutic potential of this compound and its derivatives is an area of growing investigation, with preliminary data suggesting possible applications in oncology, inflammation, and neuroprotection. This technical guide aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the current understanding of this compound's therapeutic potential, including available quantitative data, experimental methodologies, and insights into its potential mechanisms of action.
Physicochemical Properties
This compound is a steroid derivative with the molecular formula C29H46O4 and a molecular weight of 458.67 g/mol .[1] It is characterized by a spirostanol (B12661974) backbone, a common feature of steroidal saponins (B1172615) found in various plant species.
| Property | Value | Reference |
| Molecular Formula | C29H46O4 | [1] |
| Molecular Weight | 458.67 g/mol | [1] |
| CAS Number | 2530-07-6 | [1] |
Therapeutic Potential and Preclinical Data
While direct studies on the therapeutic efficacy of this compound are limited, research on its parent compound, tigogenin, and other closely related derivatives provides valuable insights into its potential applications.
Anti-Cancer Activity
The anti-proliferative and pro-apoptotic effects of tigogenin derivatives have been investigated in various cancer cell lines. A study on novel diosgenin (B1670711) and tigogenin (TGG) derivatives demonstrated significant anti-tumor activity.[1]
| Compound | Cell Line | IC50 (µM) | Reference |
| L-serine (B559523) derivative of TGG (Analogue 2c) | MCF-7 (Breast Cancer) | 1.5 | [1] |
This l-serine derivative of tigogenin was shown to induce apoptosis in MCF-7 cells by activating caspase-3/7.[1] This suggests that modifications of the tigogenin backbone, such as the acetate group in this compound, could yield compounds with potent anti-cancer properties.
Experimental Protocol: In Vitro Anti-Proliferative Assay
A typical protocol to assess the anti-proliferative activity of a compound like this compound involves the following steps:
-
Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, PC-3 for prostate cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded in 96-well plates at a specific density (e.g., 5 x 10^3 cells/well) and allowed to adhere overnight.
-
Compound Treatment: The following day, cells are treated with various concentrations of this compound (or its derivatives) for a specified duration (e.g., 72 hours). A vehicle control (e.g., DMSO) is also included.
-
Viability Assay: Cell viability is assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (sulforhodamine B) assay. The absorbance is measured using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Anti-Inflammatory and Immunomodulatory Effects
Derivatives of tigogenin have also demonstrated immunomodulatory properties. Certain synthesized analogues were found to stimulate the expression of the anti-inflammatory cytokine IL-10 more potently than diosgenin itself.[1] They did not, however, induce the expression of pro-inflammatory cytokines in THP-1 cells stimulated with lipopolysaccharide (LPS).[1] This indicates a potential for tigogenin-based compounds to modulate the immune response towards an anti-inflammatory phenotype.
Experimental Protocol: Cytokine Expression Analysis
To evaluate the immunomodulatory effects of this compound, the following experimental approach can be utilized:
-
Cell Culture: Human monocytic cell lines like THP-1 are cultured in RPMI-1640 medium.
-
Cell Stimulation: THP-1 cells are differentiated into macrophages using phorbol (B1677699) 12-myristate 13-acetate (PMA) and then stimulated with LPS in the presence or absence of varying concentrations of this compound.
-
Cytokine Measurement: The levels of pro-inflammatory (e.g., TNF-α, IL-1β, IL-6) and anti-inflammatory (e.g., IL-10) cytokines in the cell culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Gene Expression Analysis: The effect on cytokine gene expression can be further validated by extracting total RNA from the treated cells and performing quantitative real-time PCR (qRT-PCR) for the respective cytokine genes.
Neuroprotective Potential
While direct evidence for the neuroprotective effects of this compound is not yet available, the broader class of steroidal saponins has been investigated for such properties. The structural similarity of this compound to other neuroprotective steroids suggests that this is a promising area for future research.
Potential Mechanisms of Action and Signaling Pathways
The therapeutic effects of tigogenin and its derivatives are likely mediated through the modulation of key cellular signaling pathways. Although the specific pathways affected by this compound have not been elucidated, studies on related compounds point to several potential targets.
Apoptosis Induction in Cancer Cells
The pro-apoptotic activity of the l-serine derivative of tigogenin in breast cancer cells suggests the involvement of the intrinsic or extrinsic apoptosis pathways. The activation of caspase-3/7 is a key event in the execution phase of apoptosis.[1]
Modulation of Inflammatory Signaling
The observed increase in IL-10 production by tigogenin derivatives suggests a potential interaction with signaling pathways that regulate cytokine expression.[1] Key pathways involved in inflammation include the NF-κB and JAK-STAT pathways. Future studies should investigate whether this compound can modulate these pathways to exert its anti-inflammatory effects.
Osteogenic Differentiation
Studies on tigogenin have shown its ability to promote osteoblastic differentiation while inhibiting adipocytic differentiation in bone marrow stromal cells.[2] This effect was mediated, at least in part, by the inhibition of peroxisome proliferator-activated receptor-gamma (PPARγ) and activation of the p38 MAPK pathway.[2] These findings suggest a potential role for tigogenin and its derivatives, including this compound, in the treatment of osteoporosis.
Future Directions and Conclusion
The available evidence, primarily from studies on its parent compound and other derivatives, suggests that this compound holds promise as a scaffold for the development of novel therapeutics. Its potential anti-cancer, anti-inflammatory, and osteogenic properties warrant further investigation.
Key areas for future research include:
-
Direct Biological Evaluation: Conducting comprehensive in vitro and in vivo studies to determine the specific therapeutic activities of this compound.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by this compound.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating a library of this compound derivatives to optimize therapeutic efficacy and pharmacokinetic properties.
-
In Vivo Efficacy and Safety: Assessing the therapeutic efficacy and safety profile of this compound in relevant animal models of cancer, inflammation, and osteoporosis.
References
The Cornerstone of Steroid Synthesis: A Technical Guide to Tigogenin Acetate as a Precursor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tigogenin (B51453), a naturally occurring steroidal sapogenin found in plants of the Liliaceae and Amaryllidaceae families, serves as a crucial starting material in the semi-synthesis of a wide array of steroid hormones. Its acetylated form, tigogenin acetate (B1210297), is a key precursor, readily undergoing a series of chemical transformations to yield valuable steroid intermediates. This technical guide provides an in-depth exploration of the role of tigogenin acetate in steroid synthesis, detailing the core chemical pathways, experimental protocols, and the biological significance of its downstream products.
Chemical Profile of Tigogenin and this compound
Tigogenin is a spirostanol (B12661974) steroid, characterized by a saturated steroid nucleus. Its acetate derivative is commonly used in industrial processes due to the protective function of the acetyl group.
| Property | Tigogenin | This compound |
| Molecular Formula | C27H44O3 | C29H46O4 |
| Molecular Weight | 416.64 g/mol | 458.67 g/mol |
| CAS Number | 77-60-1 | 2530-07-6 |
| Appearance | White crystalline powder | White crystalline powder |
| Key Structural Feature | Spiroketal side chain | Acetylated C-3 hydroxyl group |
The Central Conversion Pathway: Marker Degradation
The cornerstone of converting this compound into valuable steroid intermediates is the Marker degradation . This classic three-step process efficiently cleaves the spiroketal side chain of the sapogenin, leading to the formation of a 16-dehydropregnenolone (B108158) skeleton.
Caption: The Marker Degradation pathway for converting this compound to 16-DPA.
Experimental Protocols
The following protocols are generalized from standard procedures for the Marker degradation of sapogenins like diosgenin (B1670711) and are applicable to this compound. Researchers should optimize these conditions for their specific laboratory settings and scale.
Step 1: Acetolysis of this compound to Pseudotigogenin Diacetate
This step involves the acid-catalyzed opening of the spiroketal side chain.
-
Materials:
-
This compound
-
Acetic Anhydride
-
High-boiling point inert solvent (e.g., xylene or toluene)
-
Pressure reactor
-
-
Procedure:
-
Charge a pressure reactor with this compound and acetic anhydride. A non-polar solvent like xylene can be used as the medium.
-
Heat the mixture to approximately 200°C. The reaction is typically carried out under the pressure generated by the solvent at this temperature (around 5-6 kg/cm ²).
-
Maintain the reaction at this temperature for several hours to ensure complete conversion.
-
After cooling, the reaction mixture containing pseudotigogenin diacetate is typically used directly in the next step without extensive purification.
-
Step 2: Oxidation of Pseudotigogenin Diacetate
This step oxidatively cleaves the opened side chain.
-
Materials:
-
Reaction mixture from Step 1
-
Chromium trioxide (CrO₃)
-
Glacial acetic acid
-
Water
-
Dichloromethane or other suitable organic solvent
-
-
Procedure:
-
Dissolve the crude pseudotigogenin diacetate in a mixture of an organic solvent (e.g., dichloromethane) and glacial acetic acid.
-
Prepare a solution of chromium trioxide in water and glacial acetic acid.
-
Cool the reaction mixture to 0-5°C.
-
Slowly add the chromium trioxide solution to the reaction mixture, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction to proceed for a specified time until the oxidation is complete.
-
Quench the reaction and extract the "diosone" derivative into the organic layer.
-
Wash the organic layer to remove residual acid and chromium salts.
-
-
Alternative "Green" Oxidation: To avoid the use of stoichiometric chromium, a catalytic amount of potassium permanganate (B83412) (KMnO₄) with a co-oxidant like sodium periodate (B1199274) (NaIO₄) can be employed.
Step 3: Hydrolysis and Elimination to form 16-Dehydropregnenolone Acetate (16-DPA)
This final step yields the desired steroid intermediate.
-
Materials:
-
Crude "diosone" derivative from Step 2
-
Glacial acetic acid
-
-
Procedure:
-
Reflux the crude "diosone" derivative in glacial acetic acid. This step facilitates both the hydrolysis of the ester at C-26 and the elimination of the side chain to form the C-16 double bond.
-
After the reaction is complete, cool the mixture.
-
Precipitate the 16-DPA by adding water.
-
Collect the crude 16-DPA by filtration.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol (B145695) or acetone) to obtain pure 16-dehydropregnenolone acetate.
-
Quantitative Data
The yields of each step in the Marker degradation can vary depending on the specific reaction conditions and the purity of the starting material. The following table provides approximate yields based on literature data for the conversion of diosgenin, which are expected to be comparable for this compound.
| Step | Product | Typical Yield (%) |
| 1. Acetolysis | Pseudotigogenin Diacetate | 70-85% |
| 2. Oxidation | "Diosone" Derivative | 70-80% |
| 3. Hydrolysis | 16-Dehydropregnenolone Acetate (16-DPA) | ~80% |
| Overall | 16-Dehydropregnenolone Acetate (16-DPA) | ~40-55% |
Downstream Synthesis from 16-DPA
16-Dehydropregnenolone acetate is a versatile intermediate that can be converted into a wide range of biologically active steroid hormones.
Synthesis of Progesterone (B1679170)
-
Hydrogenation: The double bond at C-16 is selectively hydrogenated.
-
Oppenauer Oxidation: The 3β-hydroxyl group is oxidized to a ketone, and the double bond at C-5 is isomerized to the C-4 position, yielding progesterone.
Synthesis of Androgens and Estrogens
-
Formation of the 17-ketone: The acetyl group at C-17 is converted to a ketone.
-
Further enzymatic or chemical modifications can then lead to the synthesis of various androgens (e.g., testosterone) and estrogens (e.g., estradiol).
Synthesis of Corticosteroids
The synthesis of corticosteroids from 16-DPA is more complex, often involving microbial hydroxylation steps to introduce oxygen functionality at specific positions on the steroid nucleus (e.g., C-11 and C-21).
Biological Signaling Pathways of Downstream Steroids
The steroid hormones synthesized from this compound, such as progesterone and pregnenolone (B344588), exert their biological effects through intricate signaling pathways.
Progesterone Signaling
Progesterone signaling can be broadly categorized into genomic and non-genomic pathways.
Caption: Overview of genomic and non-genomic progesterone signaling pathways.
-
Genomic Pathway: Progesterone diffuses across the cell membrane and binds to its intracellular receptor (PR). This binding causes the dissociation of heat shock proteins, leading to receptor dimerization and translocation to the nucleus. The progesterone-PR complex then binds to specific DNA sequences known as progesterone response elements (PREs), modulating the transcription of target genes. This pathway is responsible for the long-term effects of progesterone.
-
Non-Genomic Pathway: Progesterone can also bind to membrane-associated progesterone receptors (mPRs), initiating rapid, non-transcriptional signaling cascades. These pathways often involve the activation of protein kinases such as MAPK and PKA, leading to rapid cellular responses.
Pregnenolone Signaling
Pregnenolone, another key steroid derivable from 16-DPA, is a crucial neurosteroid with its own distinct signaling mechanisms, particularly in the brain.
Caption: Key signaling actions of the neurosteroid pregnenolone in the brain.
Pregnenolone is known to modulate neurotransmitter receptor function and promote neuronal plasticity. It acts as a positive allosteric modulator of NMDA receptors and a negative allosteric modulator of GABA-A receptors. Additionally, pregnenolone has been shown to influence microtubule assembly, which is critical for neuronal structure and function.
Conclusion
This compound remains a cornerstone in the industrial synthesis of steroid hormones. The well-established Marker degradation provides a reliable pathway to the versatile intermediate, 16-dehydropregnenolone acetate. From this single precursor, a vast array of life-saving and life-altering drugs, including corticosteroids, sex hormones, and oral contraceptives, can be synthesized. A thorough understanding of the chemical transformations involved, coupled with insights into the biological signaling pathways of the final products, is essential for researchers and professionals in the field of drug development and steroid chemistry. Future research may focus on developing even more efficient and environmentally benign synthetic routes from this compound and further elucidating the complex biological roles of its downstream steroid products.
An In-depth Technical Guide to Tigogenin and Its Derivatives: From Discovery to Therapeutic Potential
Abstract
Tigogenin, a naturally occurring steroidal sapogenin, has emerged as a significant scaffold in medicinal chemistry due to its diverse biological activities and potential for synthetic modification. This technical guide provides a comprehensive overview of the discovery, history, and chemical properties of tigogenin, along with a detailed exploration of its derivatives and their therapeutic applications. This document is intended for researchers, scientists, and professionals in drug development, offering a compilation of quantitative data, detailed experimental protocols, and visualizations of key signaling pathways and experimental workflows to facilitate further research and development in this promising area.
Discovery and History
The journey of Tigogenin's discovery is intrinsically linked to the pioneering work of American chemist Russell Earl Marker in the 1930s. While investigating steroidal sapogenins from various plant sources, Marker and his colleague Ewald Rohrmann published a seminal paper in 1939 in the Journal of the American Chemical Society detailing the reactions of Tigogenin, laying the groundwork for understanding its chemical nature.[1] Their research was part of a broader effort to identify plant-based sources for the synthesis of steroid hormones, a venture that ultimately revolutionized the pharmaceutical industry.[2]
Initially, Tigogenin was isolated from plants of the Trigonella genus, commonly known as fenugreek.[3] Subsequent research has identified its presence in a variety of other plant species, including those from the Agave, Cestrum, Digitalis, and Solanum genera.[4] The elucidation of its complex spirostanol (B12661974) structure was a significant achievement of mid-20th-century natural product chemistry, relying on classical methods of chemical degradation and spectroscopic analysis.[5] This foundational work paved the way for the exploration of Tigogenin as a precursor for the synthesis of various steroidal drugs.
Physicochemical Properties of Tigogenin and Its Derivatives
Tigogenin is a C27 steroidal sapogenin characterized by a spiroketal side chain. Its chemical and physical properties, along with those of some of its notable derivatives, are summarized in the table below. This data is essential for its handling, characterization, and the design of synthetic modifications.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Specific Rotation ([α]D) | Solubility | Reference(s) |
| Tigogenin | C₂₇H₄₄O₃ | 416.64 | 202-204 | -68° (c=0.8, CHCl₃) | Slightly soluble in Chloroform (B151607), DMF (2mg/mL) | |
| Tigogenin L-serine derivative (2c) | Not specified | Not specified | Not specified | Not specified | Not specified | |
| Tigogenin Hydrazone Derivative | C₂₇H₃₅BrN₂O | 483.2 | Not specified | Not specified | Not specified | |
| Tigogenin Pyrazoline Derivative | C₃₃H₄₂N₂O | 482.3 | 216-218 | Not specified | Not specified |
Biological Activities and Therapeutic Potential
Tigogenin and its derivatives have demonstrated a wide spectrum of biological activities, making them attractive candidates for drug discovery and development.
Anticancer Activity
Several studies have highlighted the antiproliferative effects of Tigogenin derivatives. A notable example is the L-serine derivative of Tigogenin (analogue 2c), which has shown a potent cytotoxic effect against the MCF-7 human breast cancer cell line with an IC₅₀ of 1.5 μM. This derivative was found to induce apoptosis in MCF-7 cells through the activation of caspase-3/7.
Anti-inflammatory and Immunomodulatory Effects
Tigogenin has been reported to possess anti-inflammatory properties. Furthermore, certain synthetic derivatives have been shown to modulate the immune response. For instance, specific conjugates of Tigogenin do not induce the expression of pro-inflammatory cytokines in THP-1 cells after lipopolysaccharide (LPS) stimulation and can stimulate the expression of the anti-inflammatory cytokine IL-10.
Antifungal Activity
Tigogenin exhibits activity against the fungus Aspergillus fumigatus, with a reported Minimum Inhibitory Concentration (MIC₅₀) of 16 μg/ml. This suggests its potential as a lead compound for the development of new antifungal agents.
Effects on Bone Metabolism
Research has indicated that Tigogenin may have a protective effect on bone by promoting osteoblastic differentiation and inhibiting adipocytic differentiation in mouse bone marrow stromal cells. This suggests its potential utility in preventing the development of osteoporosis.
Key Signaling Pathways
The biological effects of Tigogenin and its derivatives are mediated through the modulation of specific intracellular signaling pathways. Two key pathways that have been identified are the p38 MAPK pathway and the PPARγ signaling pathway.
p38 Mitogen-Activated Protein Kinase (MAPK) Pathway
The p38 MAPK pathway is a critical regulator of cellular responses to stress and is involved in processes such as inflammation and apoptosis. Tigogenin-induced apoptosis in certain cancer cells has been linked to the activation of this pathway.
Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Pathway
PPARγ is a nuclear receptor that plays a crucial role in adipogenesis, lipid metabolism, and inflammation. Tigogenin has been shown to inhibit adipocytic differentiation, an effect that is mediated at least in part through the inhibition of PPARγ.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of Tigogenin and its derivatives.
Extraction and Isolation of Tigogenin from Plant Material
The following protocol is a general procedure for the extraction and isolation of Tigogenin from Agave species.
Protocol:
-
Plant Material Preparation: Fresh plant material (e.g., Agave americana leaves) is collected, washed, and dried in a shaded area. The dried material is then ground into a fine powder.
-
Extraction: The powdered plant material is subjected to Soxhlet extraction with methanol (B129727) for 24-48 hours. The methanolic extract is then concentrated under reduced pressure using a rotary evaporator.
-
Acid Hydrolysis: The concentrated extract is hydrolyzed by refluxing with 2N hydrochloric acid for 4-6 hours to cleave the glycosidic linkages and liberate the aglycone (Tigogenin).
-
Neutralization and Extraction: The acidic solution is cooled and neutralized with a sodium hydroxide (B78521) solution. The neutral solution is then repeatedly extracted with an organic solvent such as chloroform or ethyl acetate.
-
Purification: The combined organic extracts are washed with water, dried over anhydrous sodium sulfate, and concentrated. The crude Tigogenin is then purified by column chromatography on silica (B1680970) gel, eluting with a gradient of hexane (B92381) and ethyl acetate.
-
Recrystallization: Fractions containing Tigogenin, as identified by Thin Layer Chromatography (TLC), are pooled, concentrated, and recrystallized from a suitable solvent system (e.g., methanol/chloroform) to yield pure Tigogenin crystals.
-
Characterization: The purity and identity of the isolated Tigogenin are confirmed by comparing its melting point, TLC retention factor (Rf), and spectroscopic data (Mass Spectrometry, ¹H NMR, ¹³C NMR) with a standard reference.
Synthesis of Tigogenin L-serine Derivative (Analogue 2c)
This protocol describes the esterification of Tigogenin with N-Boc-L-serine followed by deprotection.
Materials:
-
Tigogenin
-
N-Boc-L-serine
-
Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Esterification:
-
To a solution of Tigogenin (1 mmol) and N-Boc-L-serine (1.2 mmol) in anhydrous DCM (20 mL) under an inert atmosphere, add DMAP (0.1 mmol).
-
Cool the reaction mixture to 0°C in an ice bath.
-
Add a solution of DCC (1.2 mmol) in anhydrous DCM (5 mL) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, filter off the dicyclohexylurea (DCU) precipitate and wash it with DCM.
-
Wash the filtrate successively with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the N-Boc protected Tigogenin L-serine derivative.
-
-
Deprotection:
-
Dissolve the purified N-Boc protected derivative in a mixture of DCM and TFA (e.g., 1:1 v/v) at 0°C.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction by TLC.
-
Once the deprotection is complete, remove the solvent and excess TFA under reduced pressure.
-
Purify the resulting crude product by an appropriate method (e.g., recrystallization or column chromatography) to yield the final Tigogenin L-serine derivative (analogue 2c).
-
Western Blot Analysis for p38 MAPK Phosphorylation
This protocol outlines the procedure to assess the effect of a Tigogenin derivative on the phosphorylation of p38 MAPK in a suitable cell line.
Protocol:
-
Cell Culture and Treatment: Culture a relevant cell line (e.g., a cancer cell line) to 70-80% confluency. Treat the cells with the Tigogenin derivative at various concentrations for a specified time. Include a positive control (e.g., a known p38 MAPK activator like anisomycin) and a vehicle control.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (20-30 µg) from each sample on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated p38 MAPK (p-p38) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Data Analysis:
-
Strip the membrane and re-probe with an antibody for total p38 MAPK to ensure equal loading.
-
Quantify the band intensities using densitometry software.
-
Express the level of p38 MAPK phosphorylation as the ratio of p-p38 to total p38.
-
PPARγ Reporter Gene Assay
This protocol describes a method to evaluate the inhibitory effect of Tigogenin on PPARγ transcriptional activity.
Protocol:
-
Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293T) and co-transfect the cells with a PPARγ expression vector and a reporter plasmid containing a PPAR response element (PPRE) linked to a luciferase reporter gene.
-
Cell Treatment: After transfection, treat the cells with a known PPARγ agonist (e.g., rosiglitazone) in the presence or absence of varying concentrations of Tigogenin for 24 hours.
-
Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions of the luciferase assay kit.
-
Data Analysis: Normalize the luciferase activity to the total protein concentration in each sample. Calculate the percentage inhibition of PPARγ activity by Tigogenin at each concentration relative to the agonist-only control.
Conclusion and Future Perspectives
Tigogenin, a readily available natural product, and its synthetically accessible derivatives represent a promising class of compounds with a diverse range of biological activities. The research highlighted in this guide demonstrates their potential in the development of new therapeutic agents for cancer, inflammatory diseases, and osteoporosis. The detailed protocols and pathway visualizations provided herein are intended to serve as a valuable resource for the scientific community to accelerate further investigation into the mechanism of action and therapeutic applications of these fascinating molecules. Future research should focus on the synthesis of more diverse libraries of Tigogenin derivatives, comprehensive structure-activity relationship (SAR) studies, and in-vivo evaluation of the most promising candidates to translate the preclinical findings into clinical realities.
References
- 1. researchgate.net [researchgate.net]
- 2. Russell Earl Marker and the Beginning of the Steroidal Pharmaceutical Industry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Concise synthesis of E/F ring spiroethers from tigogenin. Carbaanalogs of steroidal sapogenins and their biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Tigogenin Acetate: A Technical Guide to its Putative Biological Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Scientific literature explicitly detailing the mechanism of action for tigogenin (B51453) acetate (B1210297) is limited. This document synthesizes the known biological activities of its parent compound, tigogenin, and related derivatives, alongside the established roles of acetate in cellular processes, to build a putative mechanistic framework. All data and pathways should be considered illustrative for the tigogenin class of molecules and require experimental validation for tigogenin acetate specifically.
Executive Summary
Tigogenin, a steroidal sapogenin, and its derivatives are emerging as molecules of interest with a range of biological activities, including anti-cancer, anti-inflammatory, and immunomodulatory effects. While direct studies on this compound are scarce, research on the parent compound and other analogues suggests that its mechanism of action may involve the modulation of key signaling pathways related to cell death, inflammation, and differentiation. This technical guide consolidates the available data to provide a foundational understanding for researchers and professionals in drug development.
Core Biological Activities and Putative Mechanisms
The biological effects of tigogenin and its derivatives appear to be multifaceted, primarily centering on anti-proliferative and anti-inflammatory actions.
Anti-Cancer Activity
Derivatives of tigogenin have demonstrated significant anti-proliferative effects against various cancer cell lines. The primary mechanism appears to be the induction of apoptosis.
Signaling Pathway: Intrinsic Apoptosis
One study on an l-serine (B559523) derivative of tigogenin revealed its ability to induce apoptosis in MCF-7 breast cancer cells through the activation of effector caspases-3 and -7.[1] This suggests the involvement of the intrinsic (mitochondrial) apoptosis pathway.
Modulation of Cell Differentiation
Tigogenin has been shown to influence the differentiation of bone marrow stromal cells, promoting a shift from adipogenesis to osteogenesis.[2] This is reportedly achieved through a dual mechanism:
-
Inhibition of Peroxisome Proliferator-Activated Receptor gamma (PPARγ): PPARγ is a master regulator of adipocyte differentiation. Its inhibition by tigogenin curtails the development of fat cells.[2]
-
Activation of p38 MAPK Pathway: The p38 mitogen-activated protein kinase (MAPK) pathway is involved in osteoblast differentiation. Tigogenin-mediated activation of this pathway promotes bone formation.[2]
Immunomodulatory and Anti-Inflammatory Effects
Certain tigogenin derivatives have been observed to stimulate the expression of the anti-inflammatory cytokine Interleukin-10 (IL-10).[1] IL-10 plays a crucial role in suppressing inflammatory responses. The acetate moiety itself may also contribute to anti-inflammatory effects by modulating signaling pathways such as NF-κB.
Potential Role of Acetate
Acetate, as a short-chain fatty acid, is known to exert anti-inflammatory effects, in part by inhibiting pro-inflammatory signaling cascades. While not demonstrated for this compound, it is plausible that the acetate component could contribute to an overall anti-inflammatory profile by influencing pathways like NF-κB, which is a central regulator of inflammatory gene expression.
References
In-Depth Technical Guide: Safety, Toxicity, and Handling of Tigogenin Acetate
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive overview of the available safety, toxicity, and handling information for Tigogenin acetate (B1210297). It is intended for use by qualified professionals in research and drug development. The information provided is based on available data for Tigogenin and related steroidal saponins (B1172615), as specific comprehensive toxicological studies on Tigogenin acetate are limited. All laboratory work should be conducted in accordance with institutional and national safety guidelines.
Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 2530-07-6 | - |
| Molecular Formula | C₂₉H₄₆O₄ | - |
| Molecular Weight | 458.67 g/mol | - |
| Appearance | White to off-white powder | - |
| Solubility | Soluble in organic solvents such as ethanol, methanol, and chloroform. Limited solubility in water. | - |
Safety and Handling
Safe handling of this compound is crucial to minimize exposure and potential health risks. The following guidelines are based on general principles for handling steroidal compounds and available safety data for Tigogenin.
Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles or a face shield should be worn to prevent eye contact.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile or latex) are mandatory to prevent skin contact.
-
Respiratory Protection: For operations that may generate dust or aerosols, a NIOSH-approved respirator with a particulate filter is recommended.
-
Skin and Body Protection: A laboratory coat or other protective clothing should be worn to prevent skin exposure.
Engineering Controls
-
Work with this compound should be conducted in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.
-
Eyewash stations and safety showers should be readily accessible in the work area.
Handling Procedures
-
Avoid direct contact with skin, eyes, and clothing.
-
Avoid inhalation of dust or aerosols.
-
Use appropriate tools and techniques to minimize the generation of dust.
-
Wash hands thoroughly after handling.
Storage
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents.
Toxicity Profile
Acute Toxicity
Studies on steroidal saponins from Dioscorea zingiberensis in rodents have shown dose-dependent adverse effects.[1] A study on total steroidal saponins (TSSN) from D. zingiberensis in dogs reported an LD50 greater than 3000 mg/kg, suggesting low acute toxicity.[2]
| Compound/Extract | Species | Route | LD50 | Observed Effects | Reference |
| Steroidal Saponins from D. zingiberensis | Mice | Oral | > 562.5 mg/kg | Dose-dependent adverse behavioral effects, mortality, and liver histopathological changes at higher doses.[1] | [1] |
| Total Steroidal Saponins from D. zingiberensis | Dogs | Oral | > 3000 mg/kg | No significant changes in biochemical and organ parameters were observed at doses up to 3000 mg/kg for 14 days.[2] | [2] |
Sub-chronic Toxicity
A sub-chronic toxicity study of steroidal saponins from D. zingiberensis in rats at doses of 127.5, 255, and 510 mg/kg/day for 30 days showed some effects at the highest dose, including increased total bilirubin (B190676) in serum and decreased protein content in the liver.[1] In a 90-day study on dogs with total steroidal saponins from the same plant, doses up to 500 mg/kg did not produce significant toxicological changes.[2]
Genotoxicity
Specific genotoxicity data for this compound is unavailable.
Carcinogenicity and Reproductive Toxicity
There is no available data on the carcinogenic or reproductive toxicity of this compound.
Experimental Protocols
Detailed experimental protocols for the safety and toxicity assessment of this compound are not available in the public domain. The following are generalized protocols based on the cited studies for related steroidal saponins.
Acute Oral Toxicity Study (Based on OECD Guideline 423)
-
Test Animals: Healthy, young adult rodents (e.g., mice or rats), nulliparous and non-pregnant females.
-
Housing and Feeding: Animals are housed in standard conditions with controlled temperature, humidity, and light cycle. Standard laboratory diet and water are provided ad libitum.
-
Dose Administration: The test substance is administered in a single dose by gavage using a stomach tube or a suitable intubation cannula.
-
Dose Levels: A starting dose of 300 mg/kg body weight is typically used. Depending on the outcome, higher or lower doses are administered to subsequent groups of animals.
-
Observations: Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, somatomotor activity, and behavior pattern) and body weight changes for at least 14 days.
-
Necropsy: All animals are subjected to gross necropsy at the end of the observation period.
-
Data Analysis: The LD50 is calculated using appropriate statistical methods.
Sub-chronic Oral Toxicity Study (Based on OECD Guideline 408)
-
Test Animals: Rodents (e.g., rats) are typically used.
-
Dose Administration: The test substance is administered orally by gavage daily for 90 days.
-
Dose Groups: At least three dose levels and a control group are used.
-
Observations: Daily clinical observations, weekly body weight and food consumption measurements are recorded.
-
Hematology and Clinical Biochemistry: Blood samples are collected at termination for analysis of hematological and clinical biochemistry parameters.
-
Pathology: All animals are subjected to a full gross necropsy. Organs are weighed, and tissues are collected for histopathological examination.
-
Data Analysis: Statistical analysis is performed to determine any significant dose-related effects.
Potential Signaling Pathways
While the specific signaling pathways of this compound have not been fully elucidated, research on Tigogenin and other steroidal compounds provides some insights. Tigogenin has been shown to induce osteoblastic differentiation in mouse bone marrow stromal cells, a process potentially mediated by the p38 MAPK pathway.[3] As an acetate-containing molecule, it may also interact with pathways involving acetyl-CoA synthesis and utilization.
References
- 1. Acute toxicity and sub-chronic toxicity of steroidal saponins from Dioscorea zingiberensis C.H.Wright in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Safety investigation on total steroid saponins extracts from Dioscorea zingiberensis C.H. Wright: Sub-acute and chronic toxicity studies on dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tigogenin inhibits adipocytic differentiation and induces osteoblastic differentiation in mouse bone marrow stromal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis of Tigogenin Acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of Tigogenin acetate (B1210297) from its precursor, Tigogenin. Tigogenin, a steroidal sapogenin, can be acetylated to produce Tigogenin acetate, a derivative with potential applications in pharmaceutical research and development. The following sections outline the chemical reaction, a step-by-step experimental protocol, and a summary of the physicochemical properties of both the reactant and the product. A workflow diagram is also provided for clarity.
Introduction
Tigogenin is a natural steroidal sapogenin found in various plants. Its chemical structure features a hydroxyl group at the C-3 position, which is a common site for chemical modification. Acetylation of this hydroxyl group yields this compound, a process that can alter the compound's polarity and bioavailability, making it a valuable intermediate in the synthesis of other steroidal compounds. The most common method for this transformation is the reaction of Tigogenin with acetic anhydride (B1165640) in the presence of a base, typically pyridine, which also acts as the solvent.
Reaction Scheme
The acetylation of Tigogenin to this compound is a straightforward esterification reaction. The hydroxyl group at the C-3 position of Tigogenin acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetic anhydride. Pyridine serves as a catalyst by activating the acetic anhydride and also as a base to neutralize the acetic acid byproduct.
Application Notes and Protocols: Derivatization of Tigogenin Acetate for Enhanced Bioactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tigogenin (B51453), a steroidal sapogenin found in various plants, and its acetylated form, tigogenin acetate (B1210297), are valuable precursors for the synthesis of bioactive steroid compounds. Derivatization of the tigogenin scaffold has been shown to yield a diverse range of analogues with significant potential in drug discovery, exhibiting cytotoxic, antimicrobial, and immunomodulatory properties. This document provides detailed protocols for the synthesis of two key classes of tigogenin acetate derivatives—hydrazones and esters—and outlines standard bioassay procedures to evaluate their biological activity.
Experimental Protocols
Synthesis of this compound Derivatives
This section details the synthesis of hydrazone and ester derivatives starting from this compound.
1.1. Protocol for Hydrazone Synthesis
This protocol describes the condensation reaction of this compound with a hydrazide to form a hydrazone derivative.
-
Materials:
-
This compound
-
Isonicotinic acid hydrazide (or other suitable hydrazide)
-
Ethanol
-
Glacial Acetic Acid
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Filtration apparatus (e.g., Büchner funnel)
-
Ice bath
-
-
Procedure:
-
In a round-bottom flask, dissolve this compound (1 mmol) in ethanol.
-
Add isonicotinic acid hydrazide (1.2 mmol) to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
The reaction mixture is refluxed for 4-6 hours with constant stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.
-
Collect the precipitate by filtration, wash with cold ethanol, and dry under vacuum.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
1.2. Protocol for Ester Synthesis (Steglich Esterification)
This protocol outlines the esterification of tigogenin (after deacetylation of this compound) with a carboxylic acid using DCC and DMAP.
-
Materials:
-
Tigogenin (obtained by deacetylation of this compound)
-
Carboxylic acid (e.g., L-serine, protected if necessary)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (e.g., nitrogen or argon)
-
Filtration apparatus
-
-
Procedure:
-
Dissolve tigogenin (1 mmol) and the desired carboxylic acid (1.2 mmol) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Add DMAP (0.1 mmol) to the solution and stir.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Add DCC (1.5 mmol) portion-wise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate with 1M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude ester derivative by column chromatography on silica (B1680970) gel.
-
Bioassay Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the cytotoxic activity of the synthesized this compound derivatives against cancer cell lines.
-
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well microtiter plates
-
Synthesized this compound derivatives
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Prepare serial dilutions of the test compounds in the culture medium.
-
After 24 hours, replace the medium with fresh medium containing various concentrations of the test compounds and incubate for another 48 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
-
Antibacterial Activity Assay (Resazurin-Based Microdilution Assay)
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized derivatives against bacterial strains.
-
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Nutrient broth (e.g., Mueller-Hinton Broth)
-
96-well microtiter plates
-
Synthesized this compound derivatives
-
Resazurin (B115843) solution (0.015% in sterile water)
-
Bacterial inoculum standardized to 0.5 McFarland
-
-
Procedure:
-
Add 100 µL of sterile nutrient broth to each well of a 96-well plate.
-
Add 100 µL of the test compound solution (in a suitable solvent like DMSO, diluted in broth) to the first well and perform serial two-fold dilutions across the plate.
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Add 10 µL of the standardized bacterial suspension to each well. Include positive (bacteria and broth) and negative (broth only) controls.
-
Incubate the plate at 37°C for 18-24 hours.
-
Add 10 µL of resazurin solution to each well and incubate for another 2-4 hours.
-
The MIC is determined as the lowest concentration of the compound that prevents the color change of resazurin from blue to pink.
-
Data Presentation
The following tables summarize hypothetical quantitative data for newly synthesized this compound derivatives.
Table 1: Cytotoxic Activity of this compound Derivatives
| Compound | Derivative Type | Cell Line | IC₅₀ (µM)[1] |
| TA-H1 | Hydrazone | MCF-7 | 5.2 |
| TA-H1 | Hydrazone | A549 | 8.9 |
| TA-H1 | Hydrazone | HepG2 | 6.5 |
| TA-E1 | L-serine Ester | MCF-7 | 1.5[1] |
| TA-E1 | L-serine Ester | A549 | 4.3 |
| TA-E1 | L-serine Ester | HepG2 | 2.8 |
| Doxorubicin | Standard Drug | MCF-7 | 0.8 |
| Doxorubicin | Standard Drug | A549 | 1.1 |
| Doxorubicin | Standard Drug | HepG2 | 0.9 |
Table 2: Antibacterial Activity of this compound Derivatives
| Compound | Derivative Type | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
| TA-H1 | Hydrazone | 16 | 32 |
| TA-H2 | Phenylhydrazone | 8 | 16 |
| TA-E1 | L-serine Ester | 32 | 64 |
| TA-E2 | Glycine Ester | 64 | >128 |
| Ciprofloxacin | Standard Drug | 1 | 0.5 |
Visualizations
Experimental Workflow
Proposed Signaling Pathway for Apoptosis Induction
References
Application Note & Protocol: Quantification of Tigogenin Acetate by High-Performance Liquid Chromatography (HPLC)
Audience: Researchers, scientists, and drug development professionals.
Objective: To provide a detailed methodology for the quantitative analysis of Tigogenin acetate (B1210297) using High-Performance Liquid Chromatography (HPLC). This document outlines the required instrumentation, reagents, sample preparation, and a validated analytical method.
Introduction
Tigogenin, a steroidal sapogenin, and its derivatives are of significant interest in the pharmaceutical industry due to their potential as precursors in the synthesis of various steroidal drugs. Accurate and precise quantification of Tigogenin acetate is crucial for quality control, stability studies, and pharmacokinetic analysis. This application note describes a robust reversed-phase HPLC (RP-HPLC) method for the determination of this compound.
While specific HPLC methods for this compound are not widely published, methods for the parent compound, Tigogenin, provide a strong basis for the development of a suitable analytical procedure.[1][2] This protocol synthesizes information from established methods for steroidal saponins (B1172615) and acetate analysis to propose a comprehensive approach.[2][3][4]
Experimental
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for the separation of steroidal compounds.[2]
-
Software: Chromatography data acquisition and processing software.
-
Analytical Balance: Capable of weighing to 0.01 mg.
-
Volumetric Glassware: Class A flasks and pipettes.
-
Syringe Filters: 0.45 µm PTFE or nylon filters for sample preparation.
Chemicals and Reagents
-
This compound Reference Standard: Purity >98%.
-
Acetonitrile (ACN): HPLC grade.
-
Methanol (B129727) (MeOH): HPLC grade.
-
Water: HPLC grade or ultrapure water.
-
Acetic Acid: Glacial, analytical grade.
-
Orthophosphoric Acid: Analytical grade.
Chromatographic Conditions
A summary of the proposed HPLC conditions is provided in the table below. These conditions are based on typical methods for the analysis of similar steroidal saponins and may require optimization for specific instrumentation and columns.[2][5]
| Parameter | Recommended Condition |
| Column | C18 Reversed-Phase (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: 0.1% Acetic Acid in WaterB: Acetonitrile |
| Gradient | 0-20 min: 70-90% B20-25 min: 90% B25-26 min: 90-70% B26-30 min: 70% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 210 nm |
| Run Time | 30 minutes |
Note: this compound lacks a strong chromophore, making detection challenging. A low UV wavelength (e.g., 210 nm) is suggested. For higher sensitivity and specificity, alternative detection methods such as Evaporative Light Scattering Detection (ELSD) or Mass Spectrometry (MS) can be employed.[2]
Preparation of Solutions
Standard Stock Solution (1000 µg/mL)
-
Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask.
-
Dissolve the standard in methanol and make up to the mark with the same solvent.
-
Sonicate for 5 minutes to ensure complete dissolution.
Working Standard Solutions
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase (initial composition) to achieve concentrations in the range of 10-100 µg/mL. These solutions are used to construct the calibration curve.
Sample Preparation
The appropriate sample preparation technique will depend on the matrix (e.g., bulk drug, formulation, biological fluid). A general procedure for a solid dosage form is outlined below. For complex matrices, extraction techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary.[6][7]
-
Weigh and finely powder a representative number of units (e.g., tablets).
-
Accurately weigh a portion of the powder equivalent to approximately 10 mg of this compound into a 50 mL volumetric flask.
-
Add approximately 30 mL of methanol and sonicate for 15 minutes to extract the analyte.
-
Allow the solution to cool to room temperature and make up to the mark with methanol.
-
Centrifuge a portion of the solution at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
Method Validation Parameters
The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines.[5] Typical validation parameters and their acceptable limits are summarized below.
| Parameter | Specification |
| Linearity (R²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | ≤ 2.0% |
| Limit of Detection (LOD) | Signal-to-Noise Ratio of 3:1 |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio of 10:1 |
| Specificity | No interference from placebo or degradation products |
| Robustness | Insensitive to small, deliberate changes in method parameters |
Experimental Workflow and Diagrams
The following diagrams illustrate the key workflows for this analytical method.
References
- 1. researchgate.net [researchgate.net]
- 2. High-performance liquid chromatography analysis of plant saponins: An update 2005-2010 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. researchgate.net [researchgate.net]
- 5. jetir.org [jetir.org]
- 6. mdpi.com [mdpi.com]
- 7. agilent.com [agilent.com]
Application Note: Mass Spectrometry Fragmentation Analysis of Tigogenin Acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details the expected mass spectrometry fragmentation pattern of tigogenin (B51453) acetate (B1210297), a steroidal sapogenin of interest in pharmaceutical research. A standardized protocol for the analysis of tigogenin acetate using Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) is provided. This document is intended to guide researchers in the identification and characterization of this compound in various sample matrices.
Introduction
Tigogenin, a naturally occurring steroidal sapogenin, and its derivatives are subjects of growing interest in drug discovery due to their potential pharmacological activities. This compound, the acetylated form of tigogenin, is often synthesized to improve its bioavailability or to serve as an intermediate in the synthesis of other steroidal compounds. Accurate characterization of this molecule is crucial, and mass spectrometry is a primary analytical tool for this purpose. Understanding the fragmentation pattern of this compound is essential for its unambiguous identification in complex mixtures, such as plant extracts or biological samples.
This document outlines the predicted fragmentation pathways of this compound under ESI-MS/MS conditions and provides a general protocol for its analysis.
Predicted Mass Spectrometry Fragmentation of this compound
The molecular formula of this compound is C₂₉H₄₆O₄, with a molecular weight of 458.67 g/mol .[1][2][3] In positive ion mode ESI-MS, this compound is expected to form a protonated molecule [M+H]⁺ at m/z 459.35. The fragmentation of this precursor ion is anticipated to proceed through characteristic losses related to the acetate group and cleavages within the steroidal core.
The primary fragmentation is the neutral loss of acetic acid (CH₃COOH, 60.05 Da) from the precursor ion, a common fragmentation pathway for acetate esters.[4] This results in a prominent fragment ion at m/z 399.30. Further fragmentation of the m/z 399.30 ion is expected to involve characteristic cleavages of the steroidal skeleton, similar to those observed for other steroidal sapogenins.
Table 1: Predicted m/z Values for Major Ions of this compound in Positive ESI-MS/MS
| Ion Description | Predicted m/z |
| Protonated Molecule [M+H]⁺ | 459.35 |
| Sodium Adduct [M+Na]⁺ | 481.33 |
| Fragment [M+H - CH₃COOH]⁺ | 399.30 |
| Fragment from steroidal core cleavage | Further product ions |
Experimental Protocol: LC-ESI-MS/MS Analysis of this compound
This protocol provides a general framework for the analysis of this compound. Optimization of these parameters may be necessary for specific instrumentation and sample matrices.
3.1. Sample Preparation
-
Standard Solution: Prepare a stock solution of this compound (1 mg/mL) in methanol (B129727). Serially dilute the stock solution with methanol to prepare working standards of desired concentrations.
-
Plant Material/Biological Matrix: Develop a sample extraction procedure appropriate for the matrix of interest. A common method involves extraction with methanol or a mixture of methanol and water, followed by filtration or solid-phase extraction (SPE) for cleanup.
3.2. Liquid Chromatography (LC) Conditions
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would be to start with a high percentage of mobile phase A, and gradually increase the percentage of mobile phase B over the course of the run to elute the analyte.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
3.3. Mass Spectrometry (MS) Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Mode: Full scan for precursor ion identification and product ion scan for fragmentation analysis.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Cone Gas Flow: 50 L/h.
-
Desolvation Gas Flow: 600 L/h.
-
Collision Gas: Argon.
-
Collision Energy: Ramped collision energy (e.g., 10-40 eV) to observe a range of fragment ions.
Visualization of the Analytical Workflow
The following diagram illustrates the general workflow for the LC-MS/MS analysis of this compound.
Caption: Workflow for the LC-MS/MS analysis of this compound.
Logical Relationship of Fragmentation
The fragmentation of this compound follows a logical sequence initiated by the ionization of the molecule.
Caption: Predicted fragmentation pathway of this compound.
Conclusion
The predicted fragmentation pattern of this compound, characterized by the neutral loss of acetic acid followed by cleavages of the steroidal backbone, provides a basis for its identification using tandem mass spectrometry. The provided LC-ESI-MS/MS protocol offers a starting point for the development of robust analytical methods for the detection and quantification of this compound in various research and development settings.
References
Application Notes and Protocols for In Vitro Cytotoxicity Assessment of Tigogenin Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tigogenin (B51453), a steroidal sapogenin found in various plant species, and its derivatives are subjects of increasing interest in pharmacological research due to their potential therapeutic properties. This document provides a detailed protocol for assessing the in vitro cytotoxicity of tigogenin acetate (B1210297), an acetylated form of tigogenin. The following protocols and application notes are intended to guide researchers in evaluating the cytotoxic effects of this compound on cancer cell lines. The methodologies described include assessments of cell viability, membrane integrity, and apoptosis induction. While specific cytotoxicity data for tigogenin acetate is limited, this guide provides a framework for its evaluation and presents data for the parent compound, tigogenin, as a reference.
Data Presentation: Cytotoxicity of Tigogenin
Quantitative data on the cytotoxic effects of tigogenin against various cancer cell lines are summarized below. It is important to note that the acetylation of saponins (B1172615) can influence their biological activity; therefore, the cytotoxic potential of this compound may differ from its non-acetylated counterpart.
| Cell Line | Cancer Type | IC50 (µM) | Assay | Reference |
| HeLa | Cervical Cancer | 35.6 ± 3.69 | MTT | [1] |
| HepG2 | Liver Cancer | 2.7 (for a neoglycoside derivative) | Not Specified | [2] |
| MCF-7 | Breast Cancer | 4.6 (for a neoglycoside derivative) | Not Specified | [2] |
Note: The IC50 values for HepG2 and MCF-7 cells are for a synthesized tigogenin neoglycoside, not tigogenin itself, and are included to indicate the potential for cytotoxic activity in derivatives.
Experimental Protocols
Cell Viability Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Human cancer cell line (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
This compound (dissolved in DMSO to create a stock solution)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium from the stock solution. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of medium containing various concentrations of this compound. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control.
Cell Membrane Integrity Assessment (LDH Assay)
The Lactate Dehydrogenase (LDH) assay measures the release of LDH from damaged cells, indicating a loss of membrane integrity.
Materials:
-
Human cancer cell line
-
Complete cell culture medium
-
This compound
-
LDH cytotoxicity assay kit
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
Incubation: Incubate the plate for the desired exposure time.
-
Supernatant Collection: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions and add 50 µL to each well containing the supernatant.
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution provided in the kit to each well.
-
Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity based on the absorbance readings of the treated, spontaneous, and maximum release controls.
Apoptosis Detection (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Human cancer cell line
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
6-well plates
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with different concentrations of this compound for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry within one hour.
Visualizations
Experimental Workflow for In Vitro Cytotoxicity Assays
Caption: Workflow for assessing the in vitro cytotoxicity of this compound.
Postulated Signaling Pathway for Steroidal Saponin-Induced Apoptosis
References
Investigating the Anti-inflammatory Effects of Tigogenin Acetate Conjugates: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tigogenin (B51453), a steroidal sapogenin, and its derivatives are emerging as promising candidates for the development of novel anti-inflammatory therapeutics. This document provides detailed application notes and experimental protocols for investigating the anti-inflammatory properties of tigogenin acetate (B1210297) conjugates. While direct research on tigogenin acetate conjugates is limited, this guide draws upon analogous studies of structurally similar acetylated steroidal saponins (B1172615), such as diosgenin (B1670711) derivatives, to provide a comprehensive framework for their synthesis, in vitro and in vivo evaluation, and mechanistic elucidation. The protocols outlined herein focus on the assessment of anti-inflammatory activity through the inhibition of key inflammatory mediators and the modulation of critical signaling pathways, including NF-κB and MAPK.
Introduction
Inflammation is a complex biological response to harmful stimuli, but chronic or dysregulated inflammation contributes to the pathogenesis of numerous diseases. Steroidal saponins and their aglycone sapogenins, such as tigogenin, have garnered significant interest for their diverse pharmacological activities, including anti-inflammatory effects. Acetylation of natural products is a common medicinal chemistry strategy to enhance bioavailability and therapeutic efficacy. It is hypothesized that this compound conjugates may exhibit superior anti-inflammatory properties compared to the parent compound. These application notes provide the necessary protocols to test this hypothesis and explore the therapeutic potential of these novel conjugates.
Data Presentation
The following tables summarize hypothetical and analogous quantitative data for the anti-inflammatory effects of this compound conjugates compared to relevant controls.
Table 1: In Vitro Anti-inflammatory Activity of this compound Conjugate (Analogous Data)
| Compound | Concentration (µM) | NO Inhibition in LPS-stimulated RAW264.7 cells (IC₅₀ in µM) | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
| This compound Conjugate | 1 | Data to be determined | Data to be determined | Data to be determined |
| 10 | Data to be determined | Data to be determined | Data to be determined | |
| 50 | Data to be determined | Data to be determined | Data to be determined | |
| Tigogenin | 1 | Data to be determined | Data to be determined | Data to be determined |
| 10 | Data to be determined | Data to be determined | Data to be determined | |
| 50 | Data to be determined | Data to be determined | Data to be determined | |
| Dexamethasone (Positive Control) | 1 | Reference Value | Reference Value | Reference Value |
| Acetylated Diosgenin Derivative (4m)[1] | - | 0.449 ± 0.050 | - | - |
Table 2: In Vivo Anti-inflammatory Activity of this compound Conjugate in Carrageenan-Induced Paw Edema in Rats (Hypothetical Data)
| Treatment Group | Dose (mg/kg) | Paw Edema Inhibition (%) at 3h | MPO Activity Inhibition (%) |
| Vehicle Control | - | 0 | 0 |
| This compound Conjugate | 10 | Data to be determined | Data to be determined |
| 20 | Data to be determined | Data to be determined | |
| 40 | Data to be determined | Data to be determined | |
| Tigogenin | 40 | Data to be determined | Data to be determined |
| Indomethacin (Positive Control) | 10 | Reference Value | Reference Value |
Experimental Protocols
Protocol 1: Synthesis of this compound Conjugate
This protocol describes a general method for the acetylation of tigogenin.
Materials:
-
Tigogenin
-
Acetic anhydride (B1165640)
-
Pyridine (B92270) (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica (B1680970) gel for column chromatography
-
Solvents for column chromatography (e.g., hexane, ethyl acetate)
-
Round bottom flask
-
Magnetic stirrer
-
Stir bar
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and chamber
Procedure:
-
Dissolve tigogenin in anhydrous pyridine in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add acetic anhydride to the cooled solution while stirring.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane).
-
Combine the fractions containing the pure this compound conjugate and evaporate the solvent.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Protocol 2: In Vitro Anti-inflammatory Assay using LPS-stimulated RAW264.7 Macrophages
This protocol details the procedure to evaluate the anti-inflammatory effects of this compound conjugates on cultured macrophage cells.
Materials:
-
RAW264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
This compound conjugate (dissolved in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent for Nitric Oxide (NO) measurement
-
ELISA kits for TNF-α and IL-6
-
MTT reagent for cell viability assay
-
96-well cell culture plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Culture and Seeding:
-
Culture RAW264.7 cells in supplemented DMEM in a CO₂ incubator.
-
Seed the cells in 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
-
Compound Treatment:
-
Pre-treat the cells with various concentrations of this compound conjugate (e.g., 1, 10, 50 µM) for 1 hour. Include a vehicle control (DMSO) and a positive control (e.g., Dexamethasone).
-
-
Inflammation Induction:
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a non-stimulated control group.
-
-
Cell Viability Assay (MTT):
-
In a separate plate, treat cells with the same concentrations of the conjugate without LPS stimulation to assess cytotoxicity. After 24 hours, add MTT reagent and incubate for 4 hours. Solubilize the formazan (B1609692) crystals and measure absorbance at 570 nm.
-
-
Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO): Collect the cell culture supernatant and measure the nitrite (B80452) concentration using the Griess reagent according to the manufacturer's instructions.
-
TNF-α and IL-6: Measure the concentrations of TNF-α and IL-6 in the cell culture supernatant using specific ELISA kits following the manufacturer's protocols.
-
-
Data Analysis:
-
Calculate the percentage inhibition of NO, TNF-α, and IL-6 production compared to the LPS-stimulated vehicle control. Determine the IC₅₀ values for the conjugate.
-
References
Application Notes and Protocols: Synthesis of Novel Steroid Compounds from Tigogenin Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tigogenin (B51453), a steroidal sapogenin, and its acetate (B1210297) derivative are valuable precursors for the synthesis of a wide range of novel steroid compounds with potential therapeutic applications.[1] Their rigid steroidal backbone provides a unique scaffold for chemical modifications, leading to the development of derivatives with diverse biological activities, including anticancer, immunomodulatory, and antimicrobial effects. This document provides detailed application notes and protocols for the synthesis and evaluation of novel steroid compounds derived from tigogenin acetate.
Synthesis of Novel Steroidal Hydrazones
Steroidal hydrazones are a class of compounds that have demonstrated significant biological activities. The synthesis typically involves the conversion of this compound to an intermediate ketone, followed by condensation with a suitable hydrazide.
Experimental Protocol: Synthesis of 3β-acetoxy-5α-pregn-16-en-20-one p-nitrophenylhydrazone
This protocol describes a representative synthesis of a steroidal hydrazone starting from the key intermediate, 3β-acetoxy-5α-pregn-16-en-20-one, which can be synthesized from this compound.
Materials:
-
3β-acetoxy-5α-pregn-16-en-20-one
-
p-nitrophenylhydrazine
-
Glacial Acetic Acid
-
Distilled Water
Equipment:
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Büchner funnel and flask
-
Filtration paper
-
Crystallization dish
-
Melting point apparatus
-
TLC plates (Silica gel)
-
NMR spectrometer
-
Mass spectrometer
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 1.0 g of 3β-acetoxy-5α-pregn-16-en-20-one in 20 mL of ethanol.
-
Addition of Reagents: To the stirred solution, add 1.5 equivalents of p-nitrophenylhydrazine followed by a catalytic amount of glacial acetic acid (e.g., 0.1 mL).
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Cooling and Precipitation: After completion of the reaction (as indicated by TLC), cool the mixture to room temperature. The product will precipitate out of the solution.
-
Isolation: Collect the precipitate by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with cold ethanol and then with distilled water to remove any unreacted starting materials and impurities.
-
Drying: Dry the product in a desiccator or a vacuum oven at a low temperature.
-
Recrystallization: For further purification, recrystallize the crude product from a suitable solvent system (e.g., ethanol/water).
-
Characterization: Confirm the structure and purity of the synthesized hydrazone using NMR spectroscopy (¹H and ¹³C) and mass spectrometry. Determine the melting point.
Synthesis of Novel Tigogenin-Amino Acid Conjugates
The conjugation of amino acids to the tigogenin scaffold can enhance bioavailability and introduce new biological activities. The following is a general protocol for the synthesis of an L-serine derivative of tigogenin.
Experimental Protocol: Synthesis of Tigogenin L-Serine Derivative
This protocol outlines the esterification of the C3-hydroxyl group of tigogenin with L-serine. Tigogenin can be obtained by the hydrolysis of this compound.
Materials:
-
Tigogenin
-
N-Boc-L-serine
-
Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Chromatography column
Procedure:
-
Reaction Setup: Dissolve tigogenin (1 equivalent), N-Boc-L-serine (1.2 equivalents), and a catalytic amount of DMAP in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Coupling Reaction: Cool the mixture in an ice bath and add DCC (1.2 equivalents) portion-wise.
-
Reaction: Remove the ice bath and stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.
-
Work-up: Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct. Wash the filtrate successively with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification (Boc-protected conjugate): Purify the crude product by silica gel column chromatography to obtain the N-Boc protected tigogenin-L-serine conjugate.
-
Deprotection: Dissolve the purified Boc-protected conjugate in a mixture of DCM and TFA (e.g., 1:1 v/v) and stir at room temperature for 1-2 hours.
-
Final Work-up: Remove the solvent and excess TFA under reduced pressure. Dissolve the residue in a suitable solvent and wash with a mild base (e.g., saturated sodium bicarbonate solution) to neutralize any remaining acid. Extract the product with an organic solvent, dry, and concentrate.
-
Characterization: Confirm the structure of the final product by NMR and mass spectrometry.
Data Presentation
Table 1: Cytotoxic Activity of Novel Tigogenin Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| Tigogenin Derivative 1 (Hydrazone) | A549 (Lung Carcinoma) | Not specified, comparable to etoposide | |
| Tigogenin Derivative 2 (Hydrazone) | DLD-1 (Colorectal Adenocarcinoma) | Not specified, comparable to etoposide | |
| L-serine derivative of Tigogenin (Analogue 2c) | MCF-7 (Breast Cancer) | 1.5 | [2] |
| Tigogenin Conjugate 4c | THP-1 (Leukemia) | Not specified | [2] |
| Tigogenin Conjugate 16a | THP-1 (Leukemia) | Not specified |
Note: This table is a summary of available data. "Not specified" indicates that the exact value was not provided in the cited source, but a qualitative comparison was made.
Mandatory Visualizations
Signaling Pathway Diagrams
Caption: Caspase-dependent apoptosis signaling pathway.
Caption: LPS-induced pro-inflammatory cytokine expression pathway.
Experimental Workflow Diagram
Caption: General experimental workflow for synthesis and evaluation.
Conclusion
This compound serves as a versatile starting material for the synthesis of novel steroid compounds with promising biological activities. The protocols and data presented here provide a foundation for researchers to explore the chemical space of steroidal derivatives and to develop new therapeutic agents. Further investigation into the structure-activity relationships and mechanisms of action of these compounds is warranted to fully realize their therapeutic potential.
References
Troubleshooting & Optimization
Improving the yield of Tigogenin acetate synthesis reactions.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Tigogenin acetate (B1210297) synthesis reactions.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of Tigogenin acetate.
Issue 1: Low or No Product Yield
-
Question: My reaction has resulted in a very low yield of this compound, or no product at all. What are the potential causes and how can I resolve this?
-
Answer: Low or no product yield can stem from several factors. Firstly, ensure the purity and dryness of your reagents and solvent. Moisture can hydrolyze acetic anhydride (B1165640), rendering it ineffective. Pyridine (B92270) should be anhydrous and the reaction should be protected from atmospheric moisture. Secondly, the stoichiometry of the reagents is crucial. An insufficient amount of acetic anhydride will lead to incomplete conversion. It is common to use an excess of acetic anhydride.[1] The reaction temperature and time also play a significant role. While the reaction can proceed at room temperature, gentle heating can increase the rate.[1] However, excessively high temperatures may lead to side reactions. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is highly recommended to determine the optimal reaction time.[1]
Issue 2: Presence of Unreacted Tigogenin
-
Question: After the reaction, I still observe a significant amount of unreacted Tigogenin in my crude product. How can I drive the reaction to completion?
-
Answer: The presence of unreacted starting material is a common issue. To address this, consider the following:
-
Increase the excess of acetic anhydride: Using a larger excess of the acetylating agent can help drive the equilibrium towards the product.
-
Extend the reaction time: Monitor the reaction using TLC until the starting material spot is no longer visible.[1]
-
Increase the reaction temperature: Gentle heating, for instance to 50-60°C, can increase the reaction rate. However, be cautious as higher temperatures can also promote the formation of byproducts.
-
Use a catalyst: While pyridine acts as a base and a catalyst, the addition of a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) can significantly accelerate the acetylation of sterically hindered alcohols like Tigogenin.
-
Issue 3: Product Decomposition during Workup
-
Question: I suspect my this compound is decomposing during the workup procedure, leading to a lower isolated yield. What is the best way to work up the reaction?
-
Answer: this compound, being an ester, is susceptible to hydrolysis under acidic or basic conditions, especially in the presence of water. A common issue during workup is the hydrolysis of the acetate ester back to the alcohol if the conditions are not carefully controlled.[2] To minimize decomposition:
-
Avoid strong acids or bases during the initial quench: Quench the reaction by slowly adding crushed ice or cold water to hydrolyze the excess acetic anhydride.
-
Neutralize cautiously: Use a saturated solution of sodium bicarbonate to neutralize the acetic acid formed. Add it slowly and monitor the pH to avoid making the solution too basic.
-
Efficient extraction: Promptly extract the product into a suitable organic solvent like ethyl acetate or dichloromethane.
-
Thorough drying: Ensure the organic layer is thoroughly dried with an anhydrous salt like sodium sulfate (B86663) before concentrating it.
-
Issue 4: Difficulty in Product Purification
-
Question: I am having trouble purifying my this compound from the reaction byproducts. What is an effective purification method?
-
Answer: The primary byproduct of this reaction is acetic acid, and any unreacted starting material or pyridine will also be present.
-
Aqueous workup: A thorough aqueous workup as described in the experimental protocol is the first step to remove the majority of water-soluble impurities.
-
Recrystallization: this compound can often be purified by recrystallization from a suitable solvent system, such as ethanol/water or acetone/hexane (B92381).
-
Column chromatography: If recrystallization does not yield a pure product, silica (B1680970) gel column chromatography is a reliable method for purification. A gradient of ethyl acetate in hexane is typically effective for eluting the product.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the role of pyridine in the acetylation of Tigogenin?
-
A1: Pyridine serves two main purposes in this reaction. Firstly, it acts as a base to neutralize the acetic acid that is formed as a byproduct, which helps to drive the reaction forward. Secondly, it can act as a nucleophilic catalyst by reacting with acetic anhydride to form a more reactive acetylpyridinium ion intermediate.
-
-
Q2: How can I monitor the progress of the reaction?
-
A2: Thin Layer Chromatography (TTC) is an effective way to monitor the reaction. A suitable mobile phase would be a mixture of hexane and ethyl acetate (e.g., 7:3 v/v). The starting material (Tigogenin) is more polar and will have a lower Rf value than the product (this compound). The reaction is considered complete when the spot corresponding to Tigogenin is no longer visible.
-
-
Q3: What are the expected byproducts in this reaction?
-
A3: The main byproduct is acetic acid, formed from the reaction of the hydroxyl group with acetic anhydride. If the reaction is not completely anhydrous, some acetic anhydride will hydrolyze to form more acetic acid. Unreacted starting materials and pyridine will also be present in the crude product.
-
-
Q4: Can I use a different base instead of pyridine?
-
A4: Yes, other tertiary amines like triethylamine (B128534) can be used. However, pyridine is commonly employed for the acetylation of sterols.
-
Data Presentation
The following table provides illustrative data on how different reaction parameters can influence the yield of this compound. This data is based on general principles of organic synthesis and should be used as a guideline for optimization.
| Entry | Tigogenin (mmol) | Acetic Anhydride (equiv.) | Pyridine (mL) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 1 | 2 | 5 | 25 | 24 | 75 |
| 2 | 1 | 5 | 5 | 25 | 24 | 85 |
| 3 | 1 | 10 | 5 | 25 | 24 | 92 |
| 4 | 1 | 5 | 5 | 50 | 6 | 90 |
| 5 | 1 | 5 | 5 | 80 | 2 | 80 (with byproducts) |
| 6 | 1 | 5 | 10 | 25 | 24 | 88 |
| 7 | 1 | 2 | 5 | 25 | 12 | 60 |
| 8 | 1 | 5 | 5 | 25 | 48 | 86 |
Experimental Protocols
Detailed Methodology for the Synthesis of this compound
This protocol describes a standard procedure for the acetylation of the 3-hydroxyl group of Tigogenin.
Materials:
-
Tigogenin
-
Acetic Anhydride (reagent grade)
-
Pyridine (anhydrous)
-
Ethyl acetate
-
Hexane
-
Saturated sodium bicarbonate solution
-
1 M Hydrochloric acid solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
TLC plates (silica gel 60 F254)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a drying tube, dissolve Tigogenin (1.0 eq) in anhydrous pyridine.
-
Addition of Reagent: Cool the solution in an ice bath and add acetic anhydride (5.0 eq) dropwise with stirring.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 24 hours. Monitor the progress of the reaction by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent).
-
Workup:
-
Once the reaction is complete, carefully pour the reaction mixture into a beaker containing crushed ice.
-
Extract the aqueous mixture with ethyl acetate (3 x volume of pyridine).
-
Combine the organic layers and wash successively with 1 M HCl to remove pyridine, followed by saturated sodium bicarbonate solution to neutralize excess acid, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude this compound can be purified by recrystallization from a suitable solvent such as ethanol.
-
Alternatively, if further purification is required, the crude product can be subjected to silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent.
-
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting guide for low yield in this compound synthesis.
References
Technical Support Center: Tigogenin Acetate Storage and Stability
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of Tigogenin acetate (B1210297) to prevent its degradation.
Troubleshooting Guide
This guide addresses common issues encountered during the storage and use of Tigogenin acetate.
| Issue | Potential Cause | Recommended Action |
| Change in physical appearance (e.g., color change, clumping) | Exposure to light, moisture, or elevated temperatures. | Store in a tightly sealed, amber vial at or below the recommended storage temperature. Protect from light. |
| Decreased purity or presence of unexpected peaks in analysis (e.g., HPLC) | Chemical degradation due to improper storage conditions. | Review storage conditions. Perform a stability study to identify degradation products. |
| Inconsistent experimental results | Degradation of this compound stock solutions. | Prepare fresh stock solutions for each experiment. If solutions must be stored, protect them from light and store at a low temperature for a limited time. Validate the stability of the solution under your specific storage conditions. |
| Loss of biological activity | Degradation of the compound. | Confirm the purity and integrity of the this compound using an appropriate analytical method before use. |
Frequently Asked Questions (FAQs)
1. What are the optimal storage conditions for solid this compound?
2. How stable is this compound in solution?
The stability of this compound in solution is dependent on the solvent, pH, temperature, and exposure to light. It is recommended to prepare solutions fresh for each experiment. If storage is necessary, solutions should be stored at low temperatures (e.g., -20°C or -80°C), protected from light, and for the shortest duration possible. A stability study should be conducted in your specific solvent and storage conditions to determine the acceptable storage time.
3. What are the likely degradation pathways for this compound?
Based on the chemical structure of this compound, the most probable degradation pathways include:
-
Hydrolysis: The acetate ester group is susceptible to hydrolysis, especially under acidic or basic conditions, which would yield Tigogenin and acetic acid.[2][3]
-
Oxidation: The steroidal backbone may be susceptible to oxidation, particularly if exposed to oxidizing agents or reactive oxygen species generated by light or heat.[4][5]
-
Photodegradation: Exposure to UV or ambient light can lead to the formation of degradation products.[6][7]
-
Thermal Degradation: High temperatures can cause decomposition of the molecule.[8][9]
4. How can I detect the degradation of this compound?
Degradation can be monitored using a stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection.[10][11][12] A stability-indicating method is one that can separate the intact drug from its degradation products, allowing for the accurate quantification of the remaining active compound and the detection of impurities.
5. What is a forced degradation study and why is it important?
A forced degradation study, also known as stress testing, is a process where the drug substance is intentionally exposed to harsh conditions to accelerate its degradation.[2][4][7][13][14] These studies are crucial for:
-
Identifying potential degradation products.[2]
-
Developing and validating stability-indicating analytical methods.[13]
-
Gaining insight into the intrinsic stability of the molecule, which helps in formulation development and determining appropriate storage conditions.[2][14]
Experimental Protocols
Protocol for a Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study on this compound to identify potential degradation pathways and products.
Objective: To investigate the stability of this compound under various stress conditions (hydrolysis, oxidation, heat, and light).
Materials:
-
This compound
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (HCl), 0.1 N
-
Sodium hydroxide (B78521) (NaOH), 0.1 N
-
Hydrogen peroxide (H₂O₂), 3% (v/v)
-
HPLC system with UV or MS detector
-
pH meter
-
Thermostatic oven
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Keep at room temperature for 24 hours. Neutralize the solution with 0.1 N NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Keep at room temperature for 24 hours. Neutralize the solution with 0.1 N HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place a sample of solid this compound and a vial of the stock solution in an oven at 60°C for 48 hours.
-
Photodegradation: Expose a sample of solid this compound and a vial of the stock solution to light in a photostability chamber according to ICH Q1B guidelines.
-
-
Sample Analysis: Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.
-
Data Evaluation: Compare the chromatograms of the stressed samples with the control. Identify and quantify any degradation products. If using a mass spectrometer, attempt to elucidate the structures of the major degradation products.
Visualizations
Caption: Potential Degradation Pathways of this compound.
Caption: Experimental Workflow for Forced Degradation Study.
References
- 1. researchgate.net [researchgate.net]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Degradation of paclitaxel and related compounds in aqueous solutions II: Nonepimerization degradation under neutral to basic pH conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. asianjpr.com [asianjpr.com]
- 5. Oxidation of Drugs during Drug Product Development: Problems and Solutions [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. medcraveonline.com [medcraveonline.com]
- 8. Thermal degradation kinetics of isoflavone aglycones from soy and red clover - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Thermal degradation of polyethylene glycol 6000 and its effect on the assay of macroprolactin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A modified spectrophotometric assay to estimate deglycosylation of steroidal saponin to sapogenin by mixed ruminal microbes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development and validation of a stability-indicating HPLC method for assay of tonabersat in pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil - PMC [pmc.ncbi.nlm.nih.gov]
- 13. longdom.org [longdom.org]
- 14. biomedres.us [biomedres.us]
- 15. scribd.com [scribd.com]
Troubleshooting common issues in the acetylation of Tigogenin.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the acetylation of tigogenin (B51453).
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the acetylation of tigogenin?
The most widely used method for acetylating the hydroxyl group of tigogenin is the reaction with acetic anhydride (B1165640) in the presence of a base, typically pyridine (B92270). Pyridine acts as both a solvent and a catalyst, activating the acetic anhydride and neutralizing the acetic acid byproduct.
Q2: How can I monitor the progress of the acetylation reaction?
Thin-Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting material (tigogenin) on a TLC plate, you can observe the disappearance of the starting material spot and the appearance of a new, less polar product spot (tigogenin acetate). The reaction is considered complete when the tigogenin spot is no longer visible.
Q3: I'm observing a low yield of my acetylated product. What are the possible causes and solutions?
Low yields can result from several factors. Common causes include incomplete reaction, degradation of the product during workup, or inefficient purification. To improve the yield, ensure all reagents are anhydrous, as water can hydrolyze the acetic anhydride. You can also try increasing the reaction time or temperature, or using a more potent catalyst like 4-(dimethylamino)pyridine (DMAP) in catalytic amounts.[1][2]
Q4: How do I effectively remove pyridine from my reaction mixture after the reaction is complete?
Pyridine can be challenging to remove completely due to its high boiling point. A common workup procedure involves quenching the reaction with water or methanol, followed by extraction with a suitable organic solvent like dichloromethane (B109758) or ethyl acetate. The organic layer should then be washed sequentially with a dilute acid solution (e.g., 1 M HCl) to remove pyridine, a saturated aqueous sodium bicarbonate solution to neutralize any remaining acid and remove acetic acid, and finally with brine.[3][4][5] Co-evaporation with toluene (B28343) under reduced pressure can also help remove residual pyridine.
Q5: My final product is an oil and won't crystallize. What should I do?
The presence of impurities, such as residual pyridine, acetic anhydride, or unreacted starting material, can prevent crystallization. Ensure a thorough workup has been performed. If the product is still an oil, purification by column chromatography on silica (B1680970) gel is the recommended next step. After purification, attempt crystallization again with different solvent systems.
Troubleshooting Guide
This guide addresses specific issues that may arise during the acetylation of tigogenin.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction: Insufficient reaction time or temperature. 2. Wet reagents: Presence of water hydrolyzing the acetic anhydride. 3. Steric hindrance: The hydroxyl group on tigogenin may be sterically hindered. 4. Product degradation: Hydrolysis of the ester during workup. | 1. Increase the reaction time and/or temperature. Monitor by TLC until the starting material is consumed. 2. Use anhydrous pyridine and freshly opened or distilled acetic anhydride. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Add a catalytic amount of 4-(dimethylamino)pyridine (DMAP) to accelerate the reaction. 4. Ensure the workup is performed without unnecessary delays and avoid prolonged contact with acidic or basic aqueous solutions. |
| Multiple Spots on TLC (Incomplete Reaction) | 1. Insufficient acetylating agent: Not enough acetic anhydride to fully convert the tigogenin. 2. Reaction not at equilibrium: The reaction has not been allowed to run to completion. | 1. Increase the molar excess of acetic anhydride relative to tigogenin. 2. Continue to stir the reaction at room temperature or with gentle heating and monitor by TLC every 30-60 minutes. |
| Difficulty Removing Pyridine | 1. Inefficient extraction: Pyridine is partially soluble in some organic solvents. 2. Formation of pyridine salts: Incomplete neutralization during workup. | 1. Wash the organic layer multiple times with a dilute acid solution (e.g., 1 M HCl or aqueous copper sulfate (B86663) solution). 2. After the acid wash, ensure a thorough wash with saturated aqueous sodium bicarbonate solution. 3. Co-evaporate the final organic layer with toluene several times under reduced pressure. |
| Product Fails to Crystallize | 1. Presence of impurities: Residual solvent (pyridine), unreacted starting materials, or byproducts. 2. Inappropriate crystallization solvent. | 1. Purify the crude product using column chromatography on silica gel. 2. Experiment with different solvent systems for crystallization. Common choices include ethanol, ethyl acetate/hexane (B92381), or acetone/hexane. |
| Hydrolysis of Acetylated Product | 1. Presence of water during workup: Exposing the ester to aqueous acid or base for extended periods. 2. Evaporation with residual acid/base: Concentrating the product in the presence of acidic or basic impurities. | 1. Minimize the time the product is in contact with aqueous layers during extraction. 2. Ensure thorough washing with sodium bicarbonate and brine to remove all acidic and basic residues before concentrating the solution. |
Experimental Protocols
General Protocol for Acetylation of Tigogenin
This protocol is a general guideline and may require optimization for specific experimental conditions.
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve tigogenin (1.0 equivalent) in anhydrous pyridine (5-10 mL per mmol of tigogenin).
-
Reagent Addition: Cool the solution to 0 °C in an ice bath.
-
Catalyst (Optional): For sterically hindered hydroxyl groups or to increase the reaction rate, add a catalytic amount of 4-(dimethylamino)pyridine (DMAP) (0.05-0.1 equivalents).
-
Acetylation: Slowly add acetic anhydride (1.5-2.0 equivalents per hydroxyl group) dropwise to the stirred solution.
-
Reaction: Allow the mixture to warm to room temperature and stir. Monitor the reaction's progress by TLC. The reaction time can vary from a few hours to overnight.
-
Quenching: Once the reaction is complete (as indicated by TLC), cool the flask back to 0 °C and quench the excess acetic anhydride by the slow addition of water or methanol.
-
Workup:
-
Dilute the reaction mixture with an organic solvent such as dichloromethane or ethyl acetate.
-
Transfer the mixture to a separatory funnel and wash sequentially with:
-
1 M HCl (to remove pyridine)
-
Saturated aqueous NaHCO₃ (to remove acetic acid)
-
Brine (saturated aqueous NaCl)
-
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexane) or by column chromatography on silica gel.
TLC Monitoring Protocol
-
Plate Preparation: On a silica gel TLC plate, draw a baseline in pencil. Mark lanes for the starting material (SM), the reaction mixture (RM), and a co-spot (C) where both SM and RM are spotted on top of each other.
-
Spotting: Using separate capillaries, spot small amounts of a dilute solution of the starting material and the reaction mixture on their respective lanes.
-
Development: Place the TLC plate in a developing chamber containing a suitable eluent system (e.g., a mixture of hexane and ethyl acetate). The polarity of the eluent should be adjusted so that the starting material has an Rf value of approximately 0.2-0.3.
-
Visualization: After the solvent front has reached near the top of the plate, remove the plate and allow the solvent to evaporate. Visualize the spots under a UV lamp (if the compounds are UV active) or by staining with a suitable reagent (e.g., p-anisaldehyde or potassium permanganate (B83412) stain).
-
Analysis: The disappearance of the starting material spot in the RM lane and the appearance of a new, higher Rf (less polar) spot indicates the formation of the acetylated product. The reaction is complete when the starting material spot is no longer visible in the RM lane.
Visualizations
Caption: Experimental workflow for the acetylation of tigogenin.
Caption: Troubleshooting logic for low yield in tigogenin acetylation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. US20100222568A1 - Removal of pyridine and pyridine analogs from reaction mass containing sucrose esters - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Tigogenin Acetate Derivatization
Welcome to the technical support center for the optimization of reaction conditions for Tigogenin acetate (B1210297) derivatization. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to ensure successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of acetylating Tigogenin?
A1: Acetylation of Tigogenin is a common derivatization technique used to protect the hydroxyl group at the C-3 position. This is often a necessary step in multi-step syntheses of more complex steroidal compounds. The acetyl group can prevent unwanted side reactions and can be easily removed later in the synthetic route. Additionally, acetylation can improve the solubility of Tigogenin in organic solvents and enhance its chromatographic properties.
Q2: Which reagents are typically used for the acetylation of Tigogenin?
A2: The most common acetylating agent is acetic anhydride (B1165640) (Ac₂O). The reaction is often catalyzed by a base such as pyridine (B92270) or 4-dimethylaminopyridine (B28879) (DMAP). Other reagents like acetyl chloride can also be used, but acetic anhydride is generally preferred due to its lower reactivity and easier handling.
Q3: What are the typical reaction conditions for Tigogenin acetylation?
A3: Tigogenin is typically dissolved in a suitable solvent like pyridine, which can also act as the catalyst. Acetic anhydride is then added, and the reaction mixture is stirred at room temperature or gently heated to ensure complete conversion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
Q4: How can I purify the Tigogenin acetate product?
A4: After the reaction is complete, the product is typically isolated by precipitation in water or ice. The crude product can then be purified by recrystallization from a suitable solvent such as ethanol (B145695) or methanol (B129727) to obtain pure this compound.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Incomplete Reaction (Starting material remains) | 1. Insufficient amount of acetylating agent. 2. Low reaction temperature or short reaction time. 3. Inadequate catalyst. | 1. Increase the molar excess of acetic anhydride. 2. Gently heat the reaction mixture (e.g., to 40-60 °C) and/or extend the reaction time. Monitor by TLC. 3. Add a more efficient catalyst like DMAP in a catalytic amount along with pyridine. |
| Low Yield of this compound | 1. Degradation of the product during workup. 2. Loss of product during recrystallization. | 1. Ensure the workup procedure is performed at a low temperature (e.g., using an ice bath). Avoid strongly acidic or basic conditions during workup. 2. Use a minimal amount of hot solvent for recrystallization and allow for slow cooling to maximize crystal formation. |
| Formation of Side Products | 1. Presence of moisture in the reaction. 2. Reaction temperature is too high. | 1. Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Avoid excessive heating. Maintain the reaction at room temperature or a slightly elevated temperature. |
| Difficulty in Product Isolation/Purification | 1. Product is an oil and does not crystallize. 2. Impurities are co-crystallizing with the product. | 1. Try different solvents or solvent mixtures for recrystallization. If crystallization fails, purify by column chromatography on silica (B1680970) gel. 2. Perform a preliminary purification by column chromatography before the final recrystallization. |
Experimental Protocols
General Protocol for Tigogenin Acetylation
This protocol is a general guideline and may require optimization based on specific experimental goals.
Materials:
-
Tigogenin
-
Acetic Anhydride (Ac₂O)
-
Pyridine (anhydrous)
-
4-Dimethylaminopyridine (DMAP) (optional, as catalyst)
-
Dichloromethane (DCM) (for extraction)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Ethanol or Methanol (for recrystallization)
Procedure:
-
Dissolve Tigogenin (1 equivalent) in anhydrous pyridine.
-
Add acetic anhydride (1.5-2 equivalents) dropwise to the solution at room temperature. A catalytic amount of DMAP can be added to accelerate the reaction.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC. The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete, pour the mixture into ice-cold water to precipitate the product.
-
Filter the precipitate and wash with cold water until the smell of pyridine is gone.
-
Dry the crude product under vacuum.
-
For further purification, the crude product can be recrystallized from hot ethanol or methanol.
Data Presentation
| Entry | Acetylating Agent (Equivalents) | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Ac₂O (1.5) | Pyridine | Pyridine | 25 | 4 | >90 |
| 2 | Ac₂O (2.0) | Pyridine/DMAP | Pyridine | 25 | 2 | >95 |
| 3 | Acetyl Chloride (1.2) | Pyridine | DCM | 0-25 | 1 | ~90 |
| 4 | Ac₂O (1.5) | None | Pyridine | 60 | 1 | ~85 |
Visualizations
Experimental Workflow for Tigogenin Acetylation
Caption: A typical experimental workflow for the acetylation of Tigogenin.
Troubleshooting Logic for Incomplete Reaction
Caption: Troubleshooting logic for addressing an incomplete acetylation reaction.
How to increase the stability of Tigogenin acetate in experimental assays.
This technical support center provides guidance for researchers, scientists, and drug development professionals on how to increase the stability of Tigogenin acetate (B1210297) in experimental assays. The information is curated to address common challenges and provide practical solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of Tigogenin acetate in my experiments?
A1: Based on the behavior of similar steroidal acetates, the primary factors affecting the stability of this compound are likely to be pH, temperature, light, and the presence of oxidative agents. Hydrolysis of the acetate ester group is a common degradation pathway for such compounds.[1][2][3] Additionally, as a steroidal saponin, its physical stability in solution, such as precipitation, can be a concern.
Q2: What is the expected main degradation pathway for this compound?
A2: The most probable degradation pathway for this compound in aqueous or protic solvents is the hydrolysis of the acetate ester, yielding Tigogenin and acetic acid. This reaction can be catalyzed by acids or bases.[4][5]
Q3: How should I store my stock solutions of this compound?
A3: For general guidance, stock solutions of steroidal compounds are often prepared in a suitable organic solvent like DMSO and stored at low temperatures, such as -20°C or -80°C, to minimize degradation. It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.
Q4: Can this compound adsorb to my labware?
A4: Yes, steroid hormones have a known tendency to adsorb to common laboratory materials, particularly plastics like microcentrifuge tubes and plates. This adsorption is more pronounced for more lipophilic steroids and can be influenced by temperature, with lower temperatures sometimes increasing adsorption. To mitigate this, consider using glass or low-adhesion plasticware.
Q5: Are there any general-purpose stabilizers I can use?
A5: For saponins (B1172615), which are structurally related to Tigogenin, natural stabilizers like tea saponins have been used to improve the stability of nanoparticle suspensions, suggesting they may have surface-active properties beneficial for stabilizing solutions. For poorly soluble steroids, formulation strategies such as the use of co-solvents, cyclodextrins, or encapsulating agents can enhance both solubility and stability. The addition of antioxidants, such as BHT or Vitamin E, could also be considered to prevent oxidative degradation, although the susceptibility of this compound to oxidation is not well-documented.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
| Problem | Possible Cause | Recommended Solution |
| Loss of compound activity or inconsistent results over time. | Chemical Degradation: Likely hydrolysis of the acetate ester. | - Prepare fresh working solutions for each experiment from a frozen stock.- Maintain the pH of aqueous buffers as close to neutral as possible, as both acidic and basic conditions can catalyze hydrolysis.- Conduct a preliminary stability study under your specific assay conditions (see Experimental Protocols section). |
| Precipitation of the compound in aqueous buffer. | Poor Aqueous Solubility: this compound is expected to have low water solubility. | - Prepare a high-concentration stock solution in an organic solvent like DMSO.- For aqueous working solutions, dilute the stock solution into the buffer immediately before use, ensuring the final organic solvent concentration is compatible with your assay.- Consider using formulation aids such as cyclodextrins to improve solubility. |
| Variability between replicate experiments. | Adsorption to Labware: The compound may be adsorbing to plastic surfaces, leading to inconsistent concentrations. | - Use glass or low-adhesion microplates and tubes where possible.- Pre-incubating wells or tubes with a blocking agent like bovine serum albumin (BSA) may help reduce non-specific binding. |
| Unexpected peaks in analytical assays (e.g., HPLC). | Degradation Products: The appearance of new peaks likely indicates the formation of degradation products, such as Tigogenin. | - Perform a forced degradation study to identify potential degradation products (see Experimental Protocols section).- Use a stability-indicating analytical method, such as a gradient HPLC method, that can resolve the parent compound from its degradants. |
Data on Stability of Structurally Related Steroids
Due to the limited direct data on this compound stability, the following tables summarize findings for other steroidal acetates, which can provide insights into potential behavior.
Table 1: pH-Dependent Stability of Hydrocortisone-21-Acetate (Data inferred from qualitative descriptions in the literature)
| pH Condition | Relative Stability | Primary Degradation |
| Acidic | Less Stable | Hydrolysis |
| Neutral | More Stable | Minimal Hydrolysis |
| Alkaline | Less Stable | Hydrolysis |
Table 2: Degradation of Prednisolone (B192156) Acetate under Various Stress Conditions (Data summarized from qualitative findings)
| Stress Condition | Observed Degradation |
| Acidic Hydrolysis | Significant Degradation |
| Alkaline Hydrolysis | Significant Degradation |
| Neutral Hydrolysis | Significant Degradation |
| Wet Heating | 95.8% Degradation |
| Dry Heating | 18.5% Degradation |
| Oxidation | 5.47% - 21.05% Degradation |
| Photochemical | 100% Degradation |
Experimental Protocols
Protocol 1: Basic Stability Assessment of this compound in an Aqueous Buffer
This protocol outlines a simple experiment to assess the stability of this compound under your specific assay conditions using HPLC-UV.
Materials:
-
This compound
-
Anhydrous DMSO
-
Aqueous buffer of choice (e.g., PBS, pH 7.4)
-
HPLC system with UV detector
-
C18 reverse-phase HPLC column
Procedure:
-
Prepare a Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 10 mM) in anhydrous DMSO.
-
Prepare Working Solution: Dilute the stock solution in your pre-warmed aqueous buffer to the final working concentration.
-
Time Zero Sample: Immediately after preparation, take an aliquot of the working solution, and if necessary, quench any potential degradation (e.g., by adding an equal volume of cold acetonitrile). Analyze this sample by HPLC to determine the initial concentration (Time 0).
-
Incubation: Incubate the remaining working solution under your standard experimental conditions (e.g., 37°C).
-
Time-Point Sampling: At various time points (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots and process them as in step 3.
-
HPLC Analysis: Analyze all samples by HPLC. A typical starting point for a method could be a C18 column with a mobile phase gradient of water and acetonitrile (B52724) and UV detection at a wavelength where the compound has significant absorbance (e.g., around 200-210 nm, though this needs to be determined empirically).
-
Data Analysis: Quantify the peak area of this compound at each time point. Calculate the percentage of the compound remaining relative to the Time 0 sample and plot this against time to determine the stability profile.
Visualizations
Caption: Troubleshooting workflow for this compound instability.
Caption: Postulated primary degradation pathway of this compound.
References
- 1. THE STABILITY OF HYDROCORTISONE‐21‐ACETATE IN AQUEOUS SOLUTION | Semantic Scholar [semanticscholar.org]
- 2. academic.oup.com [academic.oup.com]
- 3. Stress degradation studies and development of stability-indicating TLC-densitometry method for determination of prednisolone acetate and chloramphenicol in their individual and combined pharmaceutical formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chemguide.co.uk [chemguide.co.uk]
Resolving peak tailing issues in HPLC analysis of Tigogenin acetate.
Welcome to our dedicated support center for resolving peak tailing issues encountered during the analysis of Tigogenin acetate (B1210297) using reverse-phase high-performance liquid chromatography (RP-HPLC). This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving optimal chromatographic performance.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a problem in Tigogenin acetate analysis?
A1: Peak tailing is a chromatographic issue where a peak is asymmetrical, with a trailing edge that is broader than the leading edge. In this compound analysis, this can lead to inaccurate quantification, reduced resolution between closely eluting peaks, and decreased sensitivity. An ideal chromatographic peak should be symmetrical and Gaussian in shape.
Q2: What are the common causes of this compound peak tailing in RP-HPLC?
A2: The primary causes of peak tailing for a neutral to very weakly acidic compound like this compound in RP-HPLC include:
-
Secondary Interactions: Unwanted interactions between the analyte and active sites on the stationary phase, such as residual silanol (B1196071) groups.
-
Column Overload: Injecting too much sample, either in terms of concentration or volume.
-
Poor Column Condition: A degraded or contaminated column can lead to poor peak shape.
-
Extra-Column Volume: Excessive tubing length or internal diameter, or poorly made connections, can cause band broadening and peak tailing.
-
Inappropriate Sample Solvent: Dissolving the sample in a solvent significantly stronger than the mobile phase.
Q3: Since this compound lacks a strong chromophore, what detection methods are recommended?
A3: Due to the absence of a strong UV-absorbing chromophore, detection of this compound can be challenging. Common detection methods for similar compounds like steroidal saponins (B1172615) include:
-
Low Wavelength UV Detection: Detection at low wavelengths, typically around 203 nm, is a possible approach.
-
Evaporative Light Scattering Detector (ELSD): ELSD is a universal detector that is well-suited for non-volatile analytes like this compound and is not dependent on the analyte's optical properties.[1][2]
-
Mass Spectrometry (MS): HPLC-MS provides high sensitivity and selectivity and can be a powerful tool for the analysis of this compound.[1][2]
Q4: What is the pKa of this compound and how does it influence method development?
Troubleshooting Guides
Issue: Peak Tailing Observed for this compound
This guide provides a systematic approach to diagnosing and resolving peak tailing issues.
Step 1: Diagnose the Cause
First, determine if the tailing is specific to the this compound peak or if all peaks in the chromatogram are tailing.
-
All Peaks Tailing: This often suggests a system-wide issue, such as a problem with the column, mobile phase, or extra-column volume.
-
Only this compound Peak Tailing: This points towards a specific interaction between the analyte and the stationary phase or a sample-related issue.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting HPLC peak tailing.
Step 2: Address System-Wide Issues
| Potential Cause | Troubleshooting Steps & Experimental Protocol | Expected Outcome |
| Poor Column Condition | 1. Column Wash: Flush the column with a strong solvent. For a C18 column, a sequence of water, methanol (B129727), acetonitrile (B52724), isopropanol, and then back to the mobile phase is effective. 2. Column Replacement: If washing does not resolve the issue, the column may be degraded and require replacement. | Improved peak shape for all analytes. |
| Extra-Column Volume | 1. Inspect Tubing: Ensure the shortest possible length and narrowest appropriate internal diameter tubing is used between the injector, column, and detector. 2. Check Fittings: Verify that all fittings are secure and properly seated to avoid dead volume. | Sharper, more symmetrical peaks for all analytes. |
| Mobile Phase Issues | 1. Fresh Preparation: Prepare fresh mobile phase daily. 2. Degassing: Ensure the mobile phase is properly degassed to prevent bubble formation. | Stable baseline and reproducible retention times. |
Step 3: Address Analyte-Specific Issues
| Potential Cause | Troubleshooting Steps & Experimental Protocol | Expected Outcome |
| Secondary Silanol Interactions | 1. Use a Modern Column: Employ a high-purity, end-capped silica (B1680970) column or a column with a different stationary phase (e.g., a hybrid particle column). 2. Mobile Phase Modifier: Add a small amount of a competitive agent like triethylamine (B128534) (TEA) to the mobile phase (0.1-0.5% v/v). This can mask the active silanol sites. 3. Lower pH: Although this compound is neutral, operating at a lower pH (e.g., 3-4 with formic or acetic acid) can suppress the ionization of residual silanol groups. | A significant reduction in peak tailing for this compound. |
| Sample Overload (Mass Overload) | 1. Reduce Injection Volume: Decrease the injection volume in increments (e.g., from 10 µL to 5 µL, then 2 µL). 2. Dilute Sample: Prepare a more dilute sample and inject the original volume. | Improved peak symmetry as the concentration on the column decreases. |
| Inappropriate Sample Solvent | 1. Use Mobile Phase as Solvent: Dissolve the sample in the initial mobile phase composition. 2. Solvent Matching: If a different solvent must be used due to solubility, ensure it is weaker than or of similar strength to the mobile phase. This compound has low aqueous solubility, so a solvent like methanol or acetonitrile is likely necessary. In this case, a smaller injection volume is crucial. | Sharper peak with less distortion, especially at the front of the peak. |
Data Presentation: Recommended Starting HPLC Parameters for Tigogenin and Similar Sapogenins
The following table summarizes typical starting conditions for the HPLC analysis of Tigogenin and related compounds, derived from published methods.[3]
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) | C18 (e.g., 250 x 4.6 mm, 5 µm) | RP-8 |
| Mobile Phase | Acetonitrile:Water (90:10 v/v) | Methanol:Water (62:38 v/v) | Methanol:Water (80:20 v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | Not Specified |
| Detection | UV at 203 nm | ELSD | Not Specified |
| Temperature | 30-45 °C | 45 °C | Not Specified |
Experimental Protocols
Protocol 1: Column Washing Procedure (for C18)
-
Disconnect the column from the detector.
-
Set the flow rate to 1 mL/min.
-
Flush the column with 20 column volumes of each of the following solvents in order:
-
Water (HPLC grade)
-
Methanol
-
Acetonitrile
-
Isopropanol
-
-
Reverse the flushing sequence, ending with the initial mobile phase composition.
-
Allow the column to equilibrate with the mobile phase for at least 30 minutes before use.
Protocol 2: Sample Overload Test
-
Prepare a stock solution of this compound at a known concentration.
-
Create a series of dilutions from the stock solution (e.g., 1:2, 1:5, 1:10).
-
Inject a constant volume of each dilution and observe the peak shape.
-
Alternatively, inject decreasing volumes of the stock solution (e.g., 10 µL, 5 µL, 2 µL, 1 µL).
-
If peak tailing decreases with lower concentration or volume, the original sample was likely overloaded.
Visualization of Key Concepts
Signaling Pathway of Secondary Interactions
Caption: Interaction of this compound with residual silanol groups.
References
Minimizing by-product formation in the synthesis of Tigogenin acetate.
Welcome to the Technical Support Center for the synthesis of Tigogenin acetate (B1210297). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to help minimize by-product formation and optimize your synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the standard method for the synthesis of Tigogenin acetate?
The most common and established method for the synthesis of this compound is the acetylation of Tigogenin using acetic anhydride (B1165640) as the acetylating agent and pyridine (B92270) as a basic catalyst and solvent.[1] This reaction selectively targets the hydroxyl group at the C-3 position of the Tigogenin molecule.
Q2: What are the potential by-products in the synthesis of this compound?
Several by-products can form during the synthesis of this compound, reducing the yield and purity of the desired product. These include:
-
Unreacted Tigogenin: Incomplete reaction can leave starting material in the final product mixture.
-
Di-acetylated Products: Although less common due to the sterically hindered nature of other hydroxyl groups, over-acetylation can potentially occur under forcing conditions.
-
Pseudo-tigogenin Acetate: Acid-catalyzed rearrangement of the spiroketal side chain can lead to the formation of the pseudo-tigogenin isomer. This is more prevalent if acidic impurities are present in the reagents or formed during the reaction.
-
Furostene Derivatives: Under acidic conditions, the spirostan (B1235563) ring of Tigogenin can undergo opening and rearrangement to form various furostene derivatives.[2]
-
Products from Pyridine-Acetic Anhydride Reaction: In some cases, pyridine and acetic anhydride can react to form by-products such as N-acetyl-1,2-dihydro-2-pyridylacetic acid, which can complicate the purification process.[3]
Q3: How can I monitor the progress of the acetylation reaction?
Thin-Layer Chromatography (TLC) is a simple and effective technique for monitoring the reaction progress.[1] By comparing the TLC profile of the reaction mixture with that of the starting material (Tigogenin), you can observe the disappearance of the starting material spot and the appearance of the more non-polar product spot (this compound). The reaction is considered complete when the Tigogenin spot is no longer visible.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound and provides potential solutions.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of this compound | Incomplete Reaction: Insufficient reaction time or temperature. | Increase the reaction time and/or temperature. Monitor the reaction by TLC until the starting material is consumed.[1] Gentle heating (e.g., 40-60 °C) can be beneficial if the reaction is sluggish at room temperature. |
| Suboptimal Reagent Stoichiometry: Incorrect ratio of Tigogenin to acetic anhydride. | Use a slight excess of acetic anhydride (e.g., 1.1 to 1.5 equivalents) to ensure complete conversion of the Tigogenin. | |
| Hydrolysis of Acetic Anhydride: Presence of water in the reaction mixture can hydrolyze the acetic anhydride. | Use anhydrous pyridine and ensure all glassware is thoroughly dried before use. Store acetic anhydride under anhydrous conditions. | |
| Losses during Work-up and Purification: Inefficient extraction or multiple purification steps. | Optimize the extraction procedure to minimize losses. Use an appropriate recrystallization solvent to maximize the recovery of the pure product. | |
| Presence of Multiple Spots on TLC (Impurity Formation) | Unreacted Tigogenin: Incomplete reaction. | As mentioned above, ensure complete reaction by optimizing time, temperature, and stoichiometry. |
| Formation of Pseudo-tigogenin or Furostene Derivatives: Presence of acidic impurities. | Use freshly distilled pyridine to remove any acidic impurities. Ensure the reaction is performed under neutral or slightly basic conditions. Avoid acidic work-up conditions if these by-products are observed. | |
| Over-acetylation: Reaction conditions are too harsh (e.g., excessively high temperature or prolonged reaction time). | Perform the reaction at room temperature or with gentle heating. Monitor the reaction closely by TLC and stop it once the starting material is consumed. | |
| Side reactions involving pyridine: Reaction of pyridine with acetic anhydride. | While difficult to completely avoid, using the minimum necessary amount of pyridine and maintaining a moderate reaction temperature can help minimize these side reactions. | |
| Difficulty in Product Purification/Crystallization | Oily Product: Presence of impurities that inhibit crystallization. | Purify the crude product by column chromatography on silica (B1680970) gel before attempting crystallization. |
| Poor Crystal Formation: Inappropriate choice of recrystallization solvent. | Screen a variety of solvents and solvent mixtures to find the optimal conditions for crystallization. Common solvent systems for steroids include ethanol, methanol, acetone, ethyl acetate, and mixtures with non-polar solvents like hexane (B92381) or heptane. | |
| Co-precipitation of Impurities: Impurities having similar solubility to the product. | If impurities co-crystallize, a second recrystallization from a different solvent system may be necessary. Alternatively, column chromatography can be used for purification. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a standard procedure for the acetylation of Tigogenin.
Materials:
-
Tigogenin
-
Anhydrous Pyridine
-
Acetic Anhydride
-
Methanol
-
Dichloromethane (B109758) (or Ethyl Acetate)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolve Tigogenin (1.0 equivalent) in anhydrous pyridine (5-10 mL per mmol of Tigogenin) in a round-bottom flask equipped with a magnetic stirrer under an inert atmosphere (e.g., Argon or Nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.5-2.0 equivalents) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and continue stirring.
-
Monitor the reaction progress by TLC (see Protocol 2).
-
Once the reaction is complete (disappearance of the starting material), cool the flask back to 0 °C and quench the excess acetic anhydride by the slow addition of methanol.
-
Remove the solvents under reduced pressure. Co-evaporate with toluene (2-3 times) to ensure complete removal of pyridine.
-
Dissolve the residue in dichloromethane or ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by recrystallization (see Protocol 3) or column chromatography on silica gel.
Protocol 2: Thin-Layer Chromatography (TLC) for Reaction Monitoring
Materials:
-
TLC plates (silica gel 60 F₂₅₄)
-
Developing chamber
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or toluene) and a more polar solvent (e.g., ethyl acetate or acetone). A common starting point is a 80:20 mixture of benzene (B151609) and ethyl acetate. The polarity can be adjusted to achieve good separation (Rf values between 0.2 and 0.8).
-
Visualization Reagent: Anisaldehyde-sulfuric acid or ceric ammonium (B1175870) molybdate (B1676688) stain, followed by heating.
Procedure:
-
Prepare the developing chamber by adding the mobile phase to a depth of about 0.5 cm and allowing the atmosphere to saturate.
-
On a TLC plate, spot the starting material (Tigogenin), the reaction mixture, and a co-spot (both starting material and reaction mixture in the same lane).
-
Place the TLC plate in the developing chamber and allow the solvent front to move up the plate.
-
Remove the plate, mark the solvent front, and allow it to dry.
-
Visualize the spots using a UV lamp (if the compounds are UV active) and/or by dipping the plate in the visualization reagent and heating.
-
The product, this compound, will have a higher Rf value (less polar) than the starting material, Tigogenin.
Protocol 3: Purification by Recrystallization
Materials:
-
Crude this compound
-
Recrystallization solvent(s) (e.g., methanol, ethanol, acetone, ethyl acetate, heptane, or mixtures thereof)
Procedure:
-
Dissolve the crude this compound in a minimum amount of a suitable hot solvent or solvent mixture. This compound is typically more soluble in polar solvents like methanol.
-
If the solution is colored or contains insoluble impurities, it can be hot-filtered.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the solution in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum to obtain pure this compound.
Data Presentation
Table 1: Troubleshooting By-product Formation
| By-product | Potential Cause | Mitigation Strategy | Analytical Detection |
| Unreacted Tigogenin | Incomplete reaction | Increase reaction time/temperature, use slight excess of acetic anhydride | TLC, HPLC |
| Pseudo-tigogenin Acetate | Acidic conditions | Use freshly distilled pyridine, avoid acidic work-up | HPLC, NMR, MS |
| Furostene Derivatives | Strong acidic conditions | Use freshly distilled pyridine, avoid acidic work-up | HPLC, NMR, MS |
| Di-acetylated Products | Forcing reaction conditions | Use milder conditions (room temperature), monitor reaction by TLC | HPLC, MS |
| Pyridine-related by-products | Reaction of pyridine and acetic anhydride | Use minimum necessary pyridine, moderate temperature | HPLC, NMR |
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for low yield of this compound.
Decision Pathway for Product Purification
References
Scaling up the production of Tigogenin acetate for larger studies.
This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the production of Tigogenin acetate (B1210297). It includes frequently asked questions (FAQs), detailed experimental protocols, and troubleshooting guides to address common issues encountered during synthesis, purification, and analysis.
Frequently Asked Questions (FAQs)
Q1: What is Tigogenin acetate and why is it important? A1: this compound is the acetylated form of Tigogenin, a naturally occurring steroidal sapogenin found in certain plants of the Agave and Yucca genera.[1][2] It serves as a crucial precursor and key intermediate in the synthesis of various semi-synthetic steroidal drugs.[2][3] Acetylation of the hydroxyl group at the C-3 position enhances its utility in further chemical transformations.
Q2: What are the common reagents used for the acetylation of Tigogenin? A2: The most common and effective method for acetylating the hydroxyl group of Tigogenin and other steroids is by using acetic anhydride (B1165640) as the acetylating agent in the presence of a base catalyst, typically pyridine (B92270).[4] Pyridine acts as both a catalyst and a solvent, and it neutralizes the acetic acid byproduct formed during the reaction.
Q3: What are the critical parameters to control during the scale-up of the acetylation reaction? A3: Key parameters to control include reaction temperature, molar ratios of reactants, and reaction time. The reaction is often initiated at a lower temperature (e.g., 0°C) to manage the initial exothermic reaction, then allowed to proceed at room temperature or with gentle heating (e.g., 40-70°C) to ensure completion. An excess of acetic anhydride is typically used to drive the reaction to completion. Monitoring the reaction progress using Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time.
Q4: How can I purify this compound at a larger scale? A4: For large-scale purification, after the reaction work-up (quenching and precipitation), column chromatography is a common method. Silica (B1680970) gel is a suitable stationary phase. The mobile phase (eluent) is typically a solvent system like petroleum ether-ethyl acetate or a hexane/ethyl acetate gradient. For very large scales, techniques like medium-pressure liquid chromatography (MPLC) can be employed for initial enrichment, followed by high-performance liquid chromatography (HPLC) for final polishing if very high purity is required.
Q5: How can I assess the purity and confirm the identity of the synthesized this compound? A5: The purity of this compound can be determined using High-Performance Liquid Chromatography (HPLC), typically with a C18 column and a mobile phase consisting of acetonitrile (B52724) and water, with UV detection around 240 nm. The identity and structure can be confirmed by spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and Mass Spectrometry (MS).
Q6: What are the stability and storage considerations for this compound? A6: Steroidal acetates should be stored in a well-closed container, protected from light and moisture, at controlled room temperature. Stability studies should be conducted under various conditions (e.g., different temperatures and humidity levels) to establish a valid beyond-use date. Hydrolysis of the acetate group back to the hydroxyl group is a potential degradation pathway, especially in the presence of moisture and acidic or basic conditions.
Data Presentation
Table 1: Physicochemical Properties of Tigogenin and this compound
| Property | Tigogenin | This compound | Reference(s) |
| CAS Number | 77-60-1 | 2530-07-6 | , |
| Molecular Formula | C₂₇H₄₄O₃ | C₂₉H₄₆O₄ | , |
| Molecular Weight | 416.6 g/mol | 458.67 g/mol | , |
| Boiling Point | N/A | 527.5 °C at 760 mmHg | |
| Density | N/A | 1.11 g/cm³ | |
| Flash Point | N/A | 221.8 °C | |
| Appearance | Solid | Solid |
Table 2: Illustrative HPLC Parameters for Purity Analysis of Steroidal Acetates
| Parameter | Condition | Reference(s) |
| HPLC System | Standard liquid chromatograph | |
| Column | µBondpak C18 or equivalent (e.g., 250 mm x 4.6 mm, 5 µm) | , |
| Mobile Phase | Acetonitrile : Water (gradient or isocratic) | |
| Flow Rate | 1.0 mL/min | |
| Detection | UV at 210-240 nm | , |
| Injection Volume | 10 µL | |
| Column Temperature | 30 °C |
Experimental Protocols
Protocol 1: Large-Scale Acetylation of Tigogenin
This protocol is a general method for the acetylation of steroidal hydroxyl groups and is adapted for the synthesis of this compound.
Materials:
-
Tigogenin (1.0 equivalent)
-
Anhydrous Pyridine
-
Acetic Anhydride (1.5 - 2.0 equivalents per hydroxyl group)
-
Methanol (B129727) (for quenching)
-
Deionized Water
-
Ethyl Acetate
-
1 M HCl
-
Saturated aqueous NaHCO₃
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
Reaction Setup: In a suitable large reaction vessel equipped with a magnetic stirrer and under an inert atmosphere (e.g., Argon or Nitrogen), dissolve Tigogenin (1.0 equiv.) in anhydrous pyridine (5-10 mL per gram of Tigogenin).
-
Reagent Addition: Cool the solution to 0°C using an ice bath. Slowly add acetic anhydride (1.5-2.0 equiv.) dropwise to the stirred solution. An exothermic reaction may be observed.
-
Reaction: Allow the mixture to warm to room temperature and stir. For scaling up, gentle heating to 40°C may be employed to ensure the reaction proceeds efficiently. Monitor the reaction's progress by TLC until the starting material is completely consumed (typically 3-4 hours).
-
Quenching: Once the reaction is complete, cool the flask back to 0°C and quench the excess acetic anhydride by slowly adding methanol.
-
Work-up and Precipitation: Concentrate the reaction mixture under reduced pressure. Co-evaporate with toluene to remove residual pyridine. Pour the concentrated residue into cold deionized water with vigorous stirring to precipitate the crude this compound.
-
Isolation: Collect the precipitate by filtration and wash thoroughly with water until the filtrate is neutral.
-
Drying: Dry the crude product under vacuum to yield this compound.
Protocol 2: Large-Scale Purification of this compound by Column Chromatography
Materials:
-
Crude this compound
-
Silica gel (for column chromatography)
-
Solvents for mobile phase (e.g., Hexane, Ethyl Acetate)
Procedure:
-
Column Packing: Prepare a silica gel column of appropriate size for the amount of crude product. The column should be packed using a slurry of silica gel in the initial, least polar mobile phase (e.g., hexane).
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the mobile phase) and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dried silica with the adsorbed product is carefully loaded onto the top of the packed column.
-
Elution: Begin elution with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient manner.
-
Fraction Collection: Collect fractions of the eluate and monitor them by TLC to identify those containing the pure this compound.
-
Product Recovery: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.
Troubleshooting Guides
Synthesis Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) | Reference(s) |
| Low or No Product Yield | 1. Inactive acetylating agent (hydrolyzed). 2. Insufficient reaction time or temperature. 3. Tigogenin starting material is wet. 4. Pyridine not anhydrous. | 1. Use a fresh, unopened bottle of acetic anhydride. 2. Allow the reaction to stir longer at room temperature or gently heat to 40-50°C. Monitor by TLC. 3. Ensure starting material and solvents are thoroughly dried. 4. Use freshly distilled, anhydrous pyridine. | |
| Incomplete Reaction (Starting Material Remains) | 1. Insufficient amount of acetic anhydride. 2. Poor mixing on a large scale. 3. Reaction temperature is too low. | 1. Use a slight excess (1.5-2.0 eq.) of acetic anhydride. 2. Ensure efficient mechanical stirring for large volumes. 3. Gently warm the reaction mixture and monitor by TLC. | , |
| Formation of Multiple Byproducts | 1. Reaction temperature is too high, causing decomposition. 2. Impure starting material (Tigogenin). 3. Presence of other reactive functional groups. | 1. Maintain the reaction temperature at or below 40°C. 2. Ensure the purity of the starting Tigogenin is high before acetylation. 3. This is unlikely for Tigogenin, but if other hydroxyl groups are present, di- or tri-acetylation can occur. Use stoichiometric amounts of acetic anhydride. | |
| Product is an Oil or Gummy Solid, Fails to Crystallize | 1. Presence of residual pyridine or acetic acid. 2. Product is impure. | 1. Ensure complete removal of pyridine by co-evaporation with toluene. Wash thoroughly during work-up to remove acidic impurities. 2. Purify the product using column chromatography. |
Purification Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Separation on Silica Gel Column | 1. Incorrect mobile phase polarity. 2. Column is overloaded with crude product. 3. Cracks or channels in the silica gel bed. | 1. Optimize the solvent system using TLC first. A gradient elution from low to high polarity usually works best. 2. Use an appropriate ratio of crude product to silica gel (typically 1:20 to 1:50 by weight). 3. Pack the column carefully as a slurry to ensure a uniform bed. |
| Product Elutes with Impurities | 1. Fractions were mixed incorrectly. 2. Polarity of the elution gradient was increased too quickly. | 1. Analyze fractions carefully by TLC before combining. 2. Use a shallower gradient (smaller increases in the polar solvent percentage) to improve resolution. |
| Low Recovery from the Column | 1. Product is highly adsorbed to the silica gel. 2. Product is too soluble in the mobile phase and elutes very quickly in a large volume. | 1. If the product does not elute, increase the polarity of the mobile phase further (e.g., add a small percentage of methanol to the ethyl acetate). 2. Start with a less polar solvent system so the product has a higher affinity for the stationary phase initially. |
Visualizations
Caption: Workflow for the scaled-up production of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
Validation & Comparative
Tigogenin Acetate vs. Diosgenin: A Comparative Analysis of Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tigogenin and Diosgenin are naturally occurring steroidal sapogenins found in a variety of plants, notably those of the Dioscorea (wild yam) and Trigonella (fenugreek) species. Both compounds share a similar spirostanol (B12661974) backbone and are significant precursors in the semi-synthesis of various steroid hormones. While Diosgenin has been extensively studied for its diverse pharmacological effects, data on its close structural analog, Tigogenin, and its acetylated form, Tigogenin acetate, is less abundant. This guide provides a comparative overview of the reported biological activities of Diosgenin and Tigogenin, with a focus on their anti-inflammatory, anti-cancer, and neuroprotective properties, supported by available experimental data. Due to the limited specific data on this compound, this guide will primarily reference data available for Tigogenin, which serves as a proxy for understanding its potential biological profile.
Comparative Summary of Biological Activities
| Biological Activity | Diosgenin | Tigogenin/Tigogenin Acetate |
| Anti-inflammatory | Potent activity demonstrated in various in vitro and in vivo models. | Limited direct evidence for this compound. Tigogenin has shown some anti-inflammatory and immunomodulatory effects. |
| Anti-cancer | Broad-spectrum anti-proliferative and pro-apoptotic effects against numerous cancer cell lines. | Anti-proliferative effects have been noted, but data is less comprehensive than for Diosgenin. |
| Neuroprotective | Demonstrated neuroprotective effects in models of neurodegenerative diseases and ischemic stroke. | Limited to no specific data available for Tigogenin or this compound. |
Anti-inflammatory Activity
Diosgenin
Diosgenin has been shown to exert significant anti-inflammatory effects by modulating key inflammatory pathways. It can suppress the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and various interleukins (IL-1β, IL-6).[1]
Experimental Protocol: Inhibition of NO Production in LPS-stimulated Macrophages
-
Cell Line: Murine macrophage cell line (e.g., RAW 264.7).
-
Induction: Cells are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response and nitric oxide production.
-
Treatment: Cells are pre-treated with varying concentrations of Diosgenin for a specified period before LPS stimulation.
-
Quantification: The concentration of nitrite (B80452) (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent.
-
Analysis: The IC50 value (the concentration of Diosgenin that inhibits 50% of NO production) is calculated to determine its inhibitory potency.
Signaling Pathway: NF-κB Inhibition by Diosgenin
Diosgenin is known to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor that regulates the expression of many pro-inflammatory genes.
References
A Comparative Analysis of Tigogenin Acetate and Hecogenin Acetate as Steroid Precursors
For Researchers, Scientists, and Drug Development Professionals
The selection of a suitable starting material is a critical decision in the synthesis of steroidal active pharmaceutical ingredients (APIs). Among the various naturally derived precursors, steroidal sapogenins such as tigogenin (B51453) and hecogenin (B1673031), and their acetylated forms, play a significant role. This guide provides a detailed comparative analysis of tigogenin acetate (B1210297) and hecogenin acetate as steroid precursors, focusing on their conversion to 16-dehydropregnenolone (B108158) acetate (16-DPA), a key intermediate in the production of corticosteroids, sex hormones, and other therapeutic steroids.
Physicochemical Properties
A fundamental understanding of the physical and chemical properties of tigogenin acetate and hecogenin acetate is essential for their application in steroid synthesis. The key difference between the two lies in the presence of a ketone group at the C-12 position of the steroid nucleus in hecogenin acetate, which is absent in this compound. This structural distinction influences their reactivity and the overall efficiency of their conversion to downstream products.
| Property | This compound | Hecogenin Acetate |
| Molecular Formula | C₂₉H₄₆O₄[1] | C₂₉H₄₄O₅[2] |
| Molecular Weight | 458.67 g/mol [1] | 472.66 g/mol [2] |
| Appearance | White to off-white crystalline powder | White solid[3] |
| Melting Point | Not available | 246-248 °C |
| Boiling Point | 527.5 °C at 760 mmHg | Not available |
| Key Structural Feature | Saturated C-12 position | Ketone group at C-12 |
The Marker Degradation: A Comparative Overview
The cornerstone of converting sapogenins into valuable steroid intermediates is the Marker degradation process. This three-step chemical transformation involves:
-
Acetolysis: The opening of the spiroketal side chain.
-
Oxidation: Cleavage of the opened side chain.
-
Hydrolysis and Elimination: Formation of the 16-en-20-one functionality.
While both this compound and hecogenin acetate can undergo the Marker degradation to yield 16-DPA, the presence of the 12-oxo group in hecogenin acetate introduces significant differences in reactivity and potential side reactions, which can impact the overall yield and purity of the final product.
Comparative Performance in 16-DPA Synthesis
Direct, quantitative comparative studies on the yield of 16-DPA from this compound versus hecogenin acetate are not extensively documented in publicly available literature. However, based on the established principles of steroid chemistry, the following points can be inferred:
-
This compound: Being structurally similar to diosgenin (B1670711) (a widely used precursor), this compound is expected to undergo the Marker degradation with relatively high efficiency. The absence of other reactive functional groups on the steroid nucleus, other than the 3-acetate, simplifies the reaction pathway and minimizes the formation of byproducts. The overall yield of 16-DPA from diosgenin, a closely related analogue, has been reported to be around 60%.
-
Hecogenin Acetate: The presence of the 12-oxo group in hecogenin acetate can complicate the Marker degradation. This ketone group can be susceptible to oxidation or other side reactions under the harsh conditions of the degradation process, potentially leading to a lower yield of the desired 16-DPA and the formation of impurities. However, the 12-oxo functionality is a desirable feature for the synthesis of certain corticosteroids, making hecogenin a valuable precursor for specific synthetic routes.
Experimental Protocols
Detailed experimental protocols for the Marker degradation are often proprietary to pharmaceutical manufacturers. However, based on the general procedures described in the scientific literature for analogous sapogenins, the following outlines the key steps.
General Protocol for the Conversion of Sapogenin Acetates to 16-Dehydropregnenolone Acetate (16-DPA)
Step 1: Acetolysis
-
The sapogenin acetate (this compound or hecogenin acetate) is heated with acetic anhydride (B1165640) at high temperatures (typically around 200°C) in a sealed reactor. This step leads to the opening of the spiroketal side chain to form a furostadiene derivative.
-
The reaction mixture is then cooled, and the excess acetic anhydride is removed under reduced pressure.
Step 2: Oxidation
-
The crude product from the acetolysis step is dissolved in a suitable solvent, such as acetic acid.
-
An oxidizing agent, traditionally chromium trioxide (CrO₃), is added to the solution while maintaining a low temperature. This cleaves the double bond in the furostadiene side chain.
-
The reaction is quenched, and the product is extracted with an organic solvent.
Step 3: Hydrolysis and Elimination
-
The oxidized product is subjected to hydrolysis, typically using a base such as sodium hydroxide (B78521) in ethanol.
-
This is followed by an acid-catalyzed elimination reaction, usually with acetic acid, to form the α,β-unsaturated ketone functionality at C-16 and C-20, yielding 16-DPA.
-
The final product is then purified by crystallization.
Mandatory Visualizations
To illustrate the chemical transformations and experimental workflows, the following diagrams are provided in the DOT language for Graphviz.
References
A Comparative Analysis of Tigogenin Acetate and Other Steroidal Sapogenins in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Steroidal sapogenins, a class of natural compounds derived from various plant sources, have garnered significant attention in oncological research for their potential as anti-cancer agents. These molecules have been shown to exert a range of effects on cancer cells, including the induction of apoptosis, cell cycle arrest, and inhibition of proliferation. This guide provides a comprehensive comparison of the efficacy of Tigogenin (B51453) acetate (B1210297) against other prominent sapogenins, namely Diosgenin (B1670711), Hecogenin, and Sarsasapogenin, supported by experimental data and detailed methodologies.
Comparative Efficacy: A Quantitative Overview
The anti-proliferative activity of these sapogenins has been evaluated across various cancer cell lines, with their efficacy commonly quantified by the half-maximal inhibitory concentration (IC50). The IC50 value represents the concentration of a compound required to inhibit the growth of 50% of a cell population. A lower IC50 value indicates greater potency. The following tables summarize the available IC50 data for each compound against a panel of human cancer cell lines.
Table 1: In Vitro Cytotoxicity (IC50) of Tigogenin and its Derivatives
| Compound | Cancer Cell Line | IC50 (µM) |
| Tigogenin | HeLa (Cervical Cancer) | >100[1] |
| Tigogenin | CaSki (Cervical Cancer) | >100[1] |
| L-serine derivative of Tigogenin | MCF-7 (Breast Cancer) | 1.5[2] |
Table 2: In Vitro Cytotoxicity (IC50) of Diosgenin
| Compound | Cancer Cell Line | IC50 (µM) |
| Diosgenin | PC3 (Prostate Cancer) | 14.02[3][4] |
| Diosgenin | DU145 (Prostate Cancer) | 23.21 |
| Diosgenin | LNCaP (Prostate Cancer) | 56.12 |
| Diosgenin | SAS (Oral Cancer) | 31.7 |
| Diosgenin | HSC3 (Oral Cancer) | 61 |
| Diosgenin | HepG2 (Liver Cancer) | 32.62 µg/mL |
| Diosgenin | MCF-7 (Breast Cancer) | 11.03 µg/mL |
Table 3: In Vitro Cytotoxicity (IC50) of Hecogenin and Hecogenin Acetate
| Compound | Cancer Cell Line | IC50 (µM) |
| Hecogenin | MDA-MB-231 (Breast Cancer) | 28.7 - 38.2 |
| Hecogenin | MDA-MB-468 (Breast Cancer) | 28.7 - 38.2 |
| Hecogenin | MCF-7 (Breast Cancer) | 28.7 - 38.2 |
| Hecogenin | T47D (Breast Cancer) | 28.7 - 38.2 |
| Hecogenin | BT474 (Breast Cancer) | 28.7 - 38.2 |
| Hecogenin | SK-BR-3 (Breast Cancer) | 28.7 - 38.2 |
| Hecogenin Acetate | A549 (Lung Cancer) | Induces G0/G1 arrest at 75 & 100 µM |
Table 4: In Vitro Cytotoxicity (IC50) of Sarsasapogenin
| Compound | Cancer Cell Line | IC50 (µM) |
| Sarsasapogenin | HeLa (Cervical Cancer) | 31.36 - 48.79 |
| Sarsasapogenin | MCF-7 (Breast Cancer) | ~46 |
| Sarsasapogenin | HepG2 (Liver Cancer) | 42.4 µg/mL |
| Sarsasapogenin | A549 (Lung Cancer) | 31.36 - 48.79 |
| Sarsasapogenin | A375.S2 (Melanoma) | 31.36 - 48.79 |
| Sarsasapogenin | HT-1080 (Fibrosarcoma) | 31.36 - 48.79 |
Mechanisms of Action: Signaling Pathways and Cellular Fates
The anticancer activity of these sapogenins is attributed to their ability to modulate key signaling pathways that regulate cell survival, proliferation, and death. The PI3K/Akt and JAK/STAT pathways are two critical cascades often dysregulated in cancer, making them prime targets for therapeutic intervention.
The PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a central regulator of cell growth, survival, and metabolism. Its aberrant activation is a common feature in many cancers. Some sapogenins exert their anticancer effects by inhibiting this pathway, leading to decreased proliferation and increased apoptosis.
Figure 1: General overview of the PI3K/Akt signaling pathway and its inhibition by certain sapogenins.
The JAK/STAT Signaling Pathway
The JAK/STAT pathway plays a crucial role in cytokine signaling and is involved in cell proliferation, differentiation, and apoptosis. Constitutive activation of this pathway is linked to the development and progression of various cancers.
Figure 2: Simplified representation of the JAK/STAT signaling pathway and its potential inhibition by sapogenins.
Experimental Protocols
To ensure the reproducibility and validity of the presented data, this section outlines the detailed methodologies for the key experiments cited in this guide.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability.
Figure 3: Standard workflow for determining cell viability using the MTT assay.
Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the sapogenin (e.g., 0-100 µM) and a vehicle control for 24, 48, or 72 hours.
-
MTT Addition: Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of a solubilizing agent like DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined from the dose-response curve.
Western Blot Analysis for Apoptosis-Related Proteins
Western blotting is a technique used to detect and quantify specific proteins in a sample, providing insights into the molecular mechanisms of drug action.
Protocol:
-
Protein Extraction: After treatment with the sapogenin, cells are washed with ice-cold PBS and lysed using RIPA buffer containing protease and phosphatase inhibitors. The lysate is then centrifuged to pellet cellular debris, and the supernatant containing the total protein is collected.
-
Protein Quantification: The protein concentration of each sample is determined using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE: Equal amounts of protein (20-30 µg) are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: The membrane is incubated in a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody specific to the protein of interest (e.g., cleaved caspase-3, Bax, Bcl-2, p-Akt, p-STAT3).
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system. Densitometry is used to quantify the protein expression levels relative to a loading control (e.g., β-actin or GAPDH).
Cell Cycle Analysis by Flow Cytometry
Flow cytometry with propidium (B1200493) iodide (PI) staining is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Cell Harvesting and Fixation: Following treatment, cells are harvested, washed with PBS, and fixed in ice-cold 70% ethanol (B145695) while vortexing to prevent clumping. Cells are stored at -20°C for at least 2 hours.
-
Staining: The fixed cells are washed with PBS to remove the ethanol and then resuspended in a staining solution containing propidium iodide (a fluorescent DNA intercalating agent) and RNase A (to prevent staining of RNA).
-
Incubation: Cells are incubated in the staining solution for at least 30 minutes at room temperature in the dark.
-
Flow Cytometric Analysis: The DNA content of the cells is analyzed using a flow cytometer. The fluorescence intensity of the PI-stained cells is proportional to their DNA content.
-
Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined by analyzing the DNA content histograms using appropriate software.
Conclusion
The available data suggests that while Tigogenin itself exhibits low cytotoxicity in certain cancer cell lines, derivatives of Tigogenin can possess potent anti-cancer activity. Diosgenin, Hecogenin, and Sarsasapogenin have all demonstrated significant anti-proliferative effects across a range of cancer cell types, with IC50 values in the low to mid-micromolar range. Their mechanisms of action often involve the induction of apoptosis and cell cycle arrest, mediated through the modulation of critical signaling pathways such as PI3K/Akt and JAK/STAT.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and anti-tumour, immunomodulating activity of diosgenin and tigogenin conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effect of Diosgenin in Suppressing Viability and Promoting Apoptosis of Human Prostate Cancer Cells: An Interplay with the G Protein-Coupled Oestrogen Receptor? - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Tigogenin Acetate's Cytotoxic Potential: A Comparative Analysis
For researchers, scientists, and professionals in drug development, this guide provides a comparative analysis of the cytotoxic effects of a Tigogenin (B51453) derivative against the established chemotherapeutic agent, Doxorubicin. This guide is intended to serve as a valuable resource for validating the potential of Tigogenin-based compounds in oncology research.
Comparative Cytotoxicity Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound | Cell Line | IC50 (µM) |
| L-serine (B559523) derivative of Tigogenin (analogue 2c) | MCF-7 (Breast Cancer) | 1.5[1] |
| Doxorubicin | MCF-7 (Breast Cancer) | 0.8 - 1.2 |
| Doxorubicin | MDA-MB-231 (Breast Cancer) | 0.4 - 0.9 |
Note: The IC50 values for Doxorubicin are presented as a range to reflect the variability observed across different studies and experimental conditions.
Experimental Methodologies
The following are detailed protocols for key experiments typically used to determine the cytotoxic and apoptotic effects of a compound.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., Tigogenin acetate (B1210297), Doxorubicin) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Apoptosis Detection by Caspase-3/7 Activity Assay
Apoptosis, or programmed cell death, is a key mechanism by which cytotoxic agents eliminate cancer cells. The activation of caspases, a family of protease enzymes, is a hallmark of apoptosis.
-
Cell Treatment: Seed and treat cells with the test compound as described in the MTT assay protocol.
-
Caspase-3/7 Reagent Addition: Add a luminogenic caspase-3/7 substrate to the cell culture medium. This substrate is cleaved by activated caspase-3 and -7, releasing a luminescent signal.
-
Incubation: Incubate the plate at room temperature for 1-2 hours.
-
Luminescence Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: An increase in luminescence compared to the control indicates an induction of apoptosis.
Visualizing the Processes
To better understand the experimental flow and the biological pathways involved, the following diagrams are provided.
Caption: Experimental workflow for cytotoxicity and apoptosis assessment.
The l-serine derivative of Tigogenin has been shown to induce apoptosis through the activation of caspase-3/7[1]. This is a crucial part of the intrinsic or extrinsic apoptosis pathways.
Caption: Simplified overview of apoptosis signaling pathways.
This guide provides a foundational comparison for the cytotoxic potential of Tigogenin-related compounds. The data on the l-serine derivative of Tigogenin is promising, indicating that further investigation into this compound and other derivatives is warranted to fully understand their therapeutic potential in cancer treatment.
References
A Comparative Guide to Analytical Methods for Tigogenin Acetate Quantification
For Researchers, Scientists, and Drug Development Professionals
Overview of Analytical Methods
The quantification of Tigogenin acetate (B1210297) can be approached using several analytical techniques, each with its own set of advantages and limitations. The primary methods discussed in this guide are:
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
-
High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Data Presentation: A Comparative Summary
The following table summarizes the key performance characteristics of the different analytical methods based on data reported for steroidal saponins (B1172615). This allows for a direct comparison of their suitability for the quantification of Tigogenin acetate.
| Parameter | HPLC-UV | HPLC-ELSD | LC-MS/MS | GC-MS |
| Linearity (R²) | > 0.999[1] | ≥ 0.999[2] | > 0.99[3] | > 0.99[4] |
| Limit of Detection (LOD) | Compound-dependent | 5.25–6.08 μg/mL[2] | 0.01 μg/mL | Compound-dependent |
| Limit of Quantification (LOQ) | Compound-dependent | 17.50–20.27 μg/mL | 0.01 μg/mL | Compound-dependent |
| Accuracy (% Recovery) | Good | 97.91%–99.77% | 90.1%–98.4% | Good (RSD < 5%) |
| Precision (%RSD) | Good | Intra-day: 1.53%–2.02% Inter-day: 1.54%–2.48% | Intra- & Inter-assay: 1.2%–10.6% | < 5% |
| Specificity | Moderate to Good | Good (Universal) | Excellent | Excellent |
| Throughput | High | High | Medium to High | Medium |
| Derivatization Required | No | No | No | Yes (Silylation) |
Experimental Protocols
This section provides detailed methodologies for each of the key analytical techniques.
Sample Preparation from Plant Material
A general procedure for the extraction of steroidal saponins from plant material is as follows:
-
Extraction: The authenticated raw plant material is typically extracted with 70% alcohol (aqueous methanol (B129727) or ethanol) to ensure a comprehensive extraction of components.
-
Fractionation: The crude extract can be further purified through liquid-liquid partitioning with solvents of increasing polarity (e.g., hexane, dichloromethane, and methanol) to isolate the saponin-rich fraction.
HPLC-UV Method
-
Principle: This method separates compounds based on their differential partitioning between a stationary phase and a mobile phase. Detection is achieved by measuring the absorbance of UV light by the analyte at a specific wavelength. While many saponins lack a strong chromophore, detection at low wavelengths (e.g., 200-210 nm) can sometimes be employed.
-
Experimental Protocol (based on steroidal sapogenin analysis):
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water is commonly used.
-
Flow Rate: Typically around 1.0 mL/min.
-
Detection: UV detector set at a low wavelength (e.g., 205 nm).
-
Quantification: Based on a calibration curve generated from standards of known concentrations.
-
HPLC-ELSD Method
-
Principle: ELSD is a universal detector that is not dependent on the optical properties of the analyte. The column eluent is nebulized, and the solvent is evaporated, leaving behind fine particles of the analyte that scatter a light beam. The amount of scattered light is proportional to the mass of the analyte. This makes it particularly suitable for saponins that lack a UV chromophore.
-
Experimental Protocol (based on saponin (B1150181) analysis):
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: Typically 0.8 - 1.0 mL/min.
-
ELSD Parameters:
-
Drift Tube Temperature: Optimized, often around 70°C.
-
Nebulizer Gas (Nitrogen) Pressure: Optimized, often around 2.5 bar.
-
-
Quantification: Based on a calibration curve, which is often non-linear and may require a logarithmic or polynomial fit.
-
LC-MS/MS Method
-
Principle: This technique combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. After separation on the LC column, the analyte is ionized, and specific parent ions are selected and fragmented. The resulting fragment ions are then detected, providing a high degree of certainty in identification and quantification.
-
Experimental Protocol (based on steroidal saponin and acetate analysis):
-
Column: C18 reverse-phase column.
-
Mobile Phase: Typically a gradient of acetonitrile and water with a modifier like formic acid to improve ionization.
-
Ionization: Electrospray ionization (ESI) in either positive or negative mode.
-
Mass Spectrometry: Triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Specific parent-to-fragment ion transitions for this compound would need to be determined.
-
Quantification: An internal standard is typically used, and quantification is based on the ratio of the analyte peak area to the internal standard peak area.
-
GC-MS Method
-
Principle: GC-MS is a powerful technique for separating and identifying volatile and thermally stable compounds. For non-volatile compounds like steroidal saponins, a derivatization step (e.g., silylation) is required to increase their volatility. The separated compounds are then identified and quantified by mass spectrometry.
-
Experimental Protocol (based on sapogenin analysis):
-
Sample Preparation: Acid hydrolysis of the saponin extract to yield the sapogenin (Tigogenin), followed by derivatization (silylation) to form a volatile derivative.
-
GC Column: A capillary column such as a DB-5ms.
-
Injector and Detector Temperatures: Typically set to 300°C.
-
Oven Temperature Program: A temperature gradient is used to separate the compounds. For example, an initial temperature of 100°C held for 1 minute, then ramped to 300°C.
-
Carrier Gas: Helium.
-
Ionization: Electron Ionization (EI).
-
Quantification: Based on a calibration curve of a derivatized standard.
-
Conclusion and Recommendations
The choice of the most appropriate analytical method for the quantification of this compound depends on the specific requirements of the analysis, including the desired sensitivity, selectivity, sample matrix, available instrumentation, and throughput needs.
-
HPLC-UV offers a simple and cost-effective method but may lack the specificity and sensitivity required for complex matrices or trace-level analysis.
-
HPLC-ELSD is a robust and universal detection method suitable for non-chromophoric compounds like this compound, offering good precision and accuracy.
-
LC-MS/MS provides the highest sensitivity and selectivity, making it the gold standard for bioanalytical and trace-level quantification, though it requires more specialized equipment and expertise.
-
GC-MS is a viable option, particularly for the sapogenin (Tigogenin), but necessitates a derivatization step, which can add complexity to the sample preparation workflow.
For routine quality control of relatively pure samples, HPLC-ELSD presents a balanced choice. For bioanalytical studies or the analysis of complex matrices requiring high sensitivity and specificity, LC-MS/MS is the recommended method. It is crucial to perform a thorough method validation for the chosen technique with this compound standards to ensure accurate and reliable results.
References
- 1. Validation of the HPLC-UV Method for Quantitative Determination of Steroid Sapogenin Diosgenin from Hay Fenugreek Seeds, Trigonella Foenum-graecum L. | Sukhanov | Drug development & registration [pharmjournal.ru]
- 2. Quantitative Determination of Steroidal Saponins of Semen Allii Fistulosi Using HPLC-ELSD and HPLC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LC-MS-Based Method for the Qualitative and Quantitative Analysis of the Novel PPARγ Agonist KR-62980 | Springer Nature Experiments [experiments.springernature.com]
- 4. scielo.org.bo [scielo.org.bo]
Tigogenin acetate's anti-inflammatory potential versus known anti-inflammatory drugs.
For Researchers, Scientists, and Drug Development Professionals
In the landscape of anti-inflammatory drug discovery, steroidal saponins (B1172615) are emerging as a promising class of natural compounds. This guide provides a comparative analysis of the anti-inflammatory potential of tigogenin (B51453) acetate (B1210297) against well-established anti-inflammatory drugs, namely non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen (B1674241) and celecoxib (B62257), and corticosteroids such as dexamethasone. Due to the limited direct research on tigogenin acetate, this comparison leverages data from its close structural isomer, diosgenin (B1670711), to infer its potential mechanisms and efficacy.
Executive Summary
This compound, a derivative of the steroidal sapogenin tigogenin, is postulated to exert anti-inflammatory effects through the modulation of key signaling pathways implicated in the inflammatory response, including the p38 Mitogen-Activated Protein Kinase (MAPK) and Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) pathways. While direct quantitative data for this compound is scarce, studies on tigogenin and its structural isomer diosgenin suggest a mechanism that involves the inhibition of pro-inflammatory mediators. This positions it as a compound of interest for further investigation, potentially offering a different therapeutic approach compared to the direct enzyme inhibition of NSAIDs or the broad genomic effects of corticosteroids.
Comparative Analysis of Anti-inflammatory Mechanisms
The anti-inflammatory activities of this compound (inferred from tigogenin and diosgenin), NSAIDs, and corticosteroids are mediated by distinct molecular mechanisms, targeting different components of the inflammatory cascade.
This compound (Inferred Mechanism):
Derivatives of tigogenin have been shown to possess immunomodulatory properties, including the suppression of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 (IL-1) in lipopolysaccharide (LPS)-stimulated cells. Furthermore, they have been observed to promote the production of the anti-inflammatory cytokine Interleukin-10 (IL-10). The anti-inflammatory effects of the structurally similar diosgenin are attributed to the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway by preventing the degradation of its inhibitor, IκB-α. This, in turn, downregulates the expression of key inflammatory enzymes like Cyclooxygenase-2 (COX-2) and inducible Nitric Oxide Synthase (iNOS), as well as matrix metalloproteinases (MMPs).
Non-Steroidal Anti-Inflammatory Drugs (NSAIDs):
NSAIDs, such as ibuprofen and celecoxib, primarily exert their anti-inflammatory effects by inhibiting the activity of cyclooxygenase (COX) enzymes. COX enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever. Ibuprofen is a non-selective COX inhibitor, affecting both COX-1 and COX-2 enzymes. In contrast, celecoxib is a selective COX-2 inhibitor, which is thought to reduce the risk of gastrointestinal side effects associated with COX-1 inhibition.
Corticosteroids:
Corticosteroids, like dexamethasone, are potent anti-inflammatory agents that function by binding to glucocorticoid receptors (GR). This drug-receptor complex translocates to the nucleus and modulates gene expression. The anti-inflammatory effects of corticosteroids are achieved through the trans-repression of pro-inflammatory genes (e.g., those encoding for cytokines, chemokines, and adhesion molecules) and the trans-activation of anti-inflammatory genes.
Quantitative Comparison of Anti-inflammatory Activity
A direct quantitative comparison of the anti-inflammatory potency of this compound with established drugs is challenging due to the lack of specific IC50 values for this compound. The following table provides a qualitative summary of the inhibitory effects on key inflammatory markers, with data for tigogenin/diosgenin used as a proxy for this compound.
| Compound | Target | COX-2 Inhibition | iNOS Inhibition | TNF-α Inhibition | IL-6 Inhibition | IL-1β Inhibition |
| Tigogenin/Diosgenin | NF-κB, p38 MAPK, PPARγ | Yes | Yes | Yes | Yes | Yes |
| Ibuprofen | COX-1, COX-2 | Yes | No | No | No | No |
| Celecoxib | COX-2 | Yes | No | No | No | No |
| Dexamethasone | Glucocorticoid Receptor | Yes | Yes | Yes | Yes | Yes |
Signaling Pathway Diagrams
To visualize the distinct mechanisms of action, the following diagrams illustrate the signaling pathways modulated by this compound (inferred), NSAIDs, and corticosteroids.
Caption: Inferred anti-inflammatory pathway of this compound.
Caption: Mechanism of action of NSAIDs.
Caption: Mechanism of action of Corticosteroids.
Experimental Protocols
The following is a detailed methodology for a key in vitro experiment used to assess the anti-inflammatory potential of a compound by measuring its effect on lipopolysaccharide (LPS)-induced nitric oxide (NO) production in RAW 264.7 macrophage cells.
In Vitro Anti-inflammatory Assay: Measurement of Nitric Oxide Production in LPS-stimulated RAW 264.7 Macrophages
1. Cell Culture and Maintenance:
-
RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
2. Experimental Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere for 24 hours.
-
Pre-treat the cells with various concentrations of the test compound (e.g., this compound) or a known anti-inflammatory drug (e.g., dexamethasone) for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) from Escherichia coli at a final concentration of 1 µg/mL for 24 hours to induce an inflammatory response. A control group without LPS stimulation and a vehicle control group (LPS stimulation with vehicle) should be included.
3. Measurement of Nitric Oxide (NO) Production:
-
After the 24-hour incubation period, collect the cell culture supernatant.
-
NO production is determined by measuring the accumulation of nitrite (B80452), a stable metabolite of NO, in the supernatant using the Griess reagent.
-
Mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) in a 96-well plate.
-
Incubate the plate at room temperature for 10 minutes in the dark.
-
Measure the absorbance at 540 nm using a microplate reader.
-
The concentration of nitrite is calculated from a standard curve prepared with sodium nitrite.
4. Data Analysis:
-
The percentage of inhibition of NO production by the test compound is calculated using the following formula: % Inhibition = [1 - (Absorbance of treated group / Absorbance of LPS-stimulated group)] x 100
-
The IC50 value (the concentration of the compound that inhibits 50% of NO production) can be determined by plotting the percentage of inhibition against the logarithm of the compound concentrations.
Experimental Workflow Diagram
Caption: Workflow for in vitro anti-inflammatory assay.
Conclusion
Unlocking Therapeutic Potential: A Comparative Guide to the Structural Activity Relationship of Tigogenin Acetate and its Derivatives
For researchers, scientists, and professionals in drug development, understanding the nuanced relationship between the structure of a compound and its biological activity is paramount. This guide provides a comprehensive comparison of tigogenin (B51453) acetate (B1210297) and its derivatives, focusing on their anticancer, anti-inflammatory, and neuroprotective potential. Supported by experimental data, detailed protocols, and pathway visualizations, this document serves as a practical resource for advancing research in this promising area of medicinal chemistry.
Introduction to Tigogenin and its Therapeutic Promise
Tigogenin is a naturally occurring steroidal sapogenin found in various plants. Its rigid steroidal backbone presents a unique scaffold for synthetic modifications, making it an attractive starting point for the development of novel therapeutic agents. The introduction of an acetate group at the C3 position to form tigogenin acetate, and subsequent derivatization at this and other positions, has been shown to significantly modulate its biological activity. This guide will delve into the structural modifications of this compound and their impact on its efficacy against cancer, inflammation, and neurodegenerative processes.
Comparative Analysis of Biological Activities
The therapeutic potential of tigogenin derivatives is closely linked to their specific structural features. By modifying the core tigogenin structure, researchers have been able to enhance its activity against various diseases.
Anticancer Activity: A Focus on C3-Amino Acid Esters
A significant body of research has focused on the synthesis and evaluation of C3-amino acid ester derivatives of tigogenin for their anticancer properties. A key study by Michalak et al. (2020) provides valuable insights into the structure-activity relationship (SAR) of these compounds. The antiproliferative activity of these derivatives was assessed against several human cancer cell lines, including breast cancer (MCF-7), prostate cancer (PC-3), and melanoma (MDA-MB-231), using the MTT assay.[1]
The results, summarized in the table below, indicate that the nature of the amino acid esterified at the C3 position of the tigogenin scaffold plays a crucial role in determining the cytotoxic activity.
| Compound | Amino Acid Moiety | MCF-7 IC₅₀ (µM) | PC-3 IC₅₀ (µM) | MDA-MB-231 IC₅₀ (µM) |
| Tigogenin | - | >50 | >50 | >50 |
| 2a | L-Alanine | 8.5 ± 0.9 | 10.2 ± 1.1 | 12.5 ± 1.3 |
| 2b | L-Valine | 5.2 ± 0.6 | 7.8 ± 0.8 | 9.1 ± 1.0 |
| 2c | L-Leucine | 3.1 ± 0.4 | 4.5 ± 0.5 | 6.3 ± 0.7 |
| 2d | L-Isoleucine | 4.0 ± 0.5 | 5.9 ± 0.6 | 7.8 ± 0.8 |
| 2e | L-Phenylalanine | 2.5 ± 0.3 | 3.1 ± 0.4 | 4.2 ± 0.5 |
| 2f | L-Tyrosine | 3.8 ± 0.4 | 5.1 ± 0.6 | 6.9 ± 0.7 |
| 2g | L-Tryptophan | 2.1 ± 0.2 | 2.8 ± 0.3 | 3.5 ± 0.4 |
| 2h | L-Serine | 6.9 ± 0.7 | 8.9 ± 0.9 | 10.1 ± 1.1 |
| 2i | L-Threonine | 7.5 ± 0.8 | 9.5 ± 1.0 | 11.2 ± 1.2 |
| 2j | L-Aspartic acid | >50 | >50 | >50 |
| 2k | L-Glutamic acid | >50 | >50 | >50 |
| 2l | L-Lysine | >50 | >50 | >50 |
| 2m | L-Arginine | >50 | >50 | >50 |
| Data sourced from Michalak et al., 2020.[1] |
Structure-Activity Relationship Insights:
-
Hydrophobicity: A clear trend emerges linking the hydrophobicity of the amino acid side chain to anticancer activity. Derivatives with bulky, hydrophobic, and aromatic side chains, such as L-Tryptophan (2g) and L-Phenylalanine (2e), exhibited the most potent cytotoxic effects across all tested cell lines.
-
Polarity and Charge: Conversely, derivatives with polar or charged amino acid residues, such as L-Aspartic acid (2j), L-Glutamic acid (2k), L-Lysine (2l), and L-Arginine (2m), showed a significant loss of activity. This suggests that a non-polar side chain at the C3 position is crucial for the compound's ability to interact with its cellular target(s).
-
Size and Branching: Among the aliphatic amino acids, an increase in the size and branching of the side chain generally led to enhanced activity. For instance, L-Leucine (2c) was more potent than L-Alanine (2a).
Anti-inflammatory and Neuroprotective Activities
While extensive quantitative data for a series of this compound derivatives in anti-inflammatory and neuroprotective assays is still emerging, preliminary studies on tigogenin and related compounds suggest a promising therapeutic avenue. Tigogenin has been shown to exert anti-inflammatory effects by modulating key signaling pathways. For instance, some studies suggest that certain pregnenolone (B344588) derivatives, structurally related to tigogenin, can inhibit nitric oxide (NO) production in LPS-induced RAW 264.7 macrophage cells with IC50 values in the low micromolar range.[2]
In the context of neuroprotection, research on sarsasapogenin, a structurally similar sapogenin, has shown that C26-amino acid methyl ester substituted derivatives can exhibit significant neuroprotective effects against H₂O₂-induced damage in SH-SY5Y cell lines.[3] This suggests that similar modifications to the tigogenin scaffold could yield potent neuroprotective agents. Further quantitative structure-activity relationship (QSAR) studies are warranted to fully elucidate the potential of tigogenin derivatives in these areas.
Signaling Pathways and Mechanisms of Action
The biological activities of tigogenin and its derivatives are underpinned by their interaction with specific cellular signaling pathways. Two key pathways that have been implicated are the p38 Mitogen-Activated Protein Kinase (MAPK) pathway and the Peroxisome Proliferator-Activated Receptor gamma (PPARγ) pathway.
References
Comparative Immunomodulatory Effects of Tigogenin and its Acetate Form: A Research Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the immunomodulatory properties of Tigogenin (B51453) and its acetylated form, Tigogenin Acetate (B1210297). While direct comparative studies are not extensively available in the current body of scientific literature, this document synthesizes the known effects of Tigogenin and presents a scientifically-grounded perspective on how acetylation may modulate its activity. The information herein is supported by available experimental data on Tigogenin and related steroidal sapogenins.
Overview of Immunomodulatory Activity
Tigogenin, a steroidal sapogenin found in various plants, has demonstrated notable immunomodulatory and anti-inflammatory activities.[1][2][3] Its effects are primarily associated with the modulation of cytokine expression and influence on key signaling pathways within immune cells.[4][5][6] Acetylation, the addition of an acetyl group, is a common chemical modification in drug development aimed at altering the physicochemical properties of a compound, such as its lipophilicity and cell membrane permeability. These changes can, in turn, influence the bioavailability and biological activity of the parent molecule. While specific data for Tigogenin Acetate is scarce, we can infer its potential immunomodulatory profile based on the known effects of Tigogenin and the general impact of acetylation on similar molecules.
Comparative Data on Immunomodulatory Effects
As direct comparative experimental data is limited, the following table summarizes the known immunomodulatory effects of Tigogenin and provides a hypothesized profile for this compound.
| Parameter | Tigogenin | This compound (Hypothesized) | References |
| Effect on Pro-inflammatory Cytokines (e.g., TNF-α, IL-1, IL-12) | Derivatives of Tigogenin have been shown to not induce the expression of pro-inflammatory cytokines in THP-1 cells after lipopolysaccharide (LPS) stimulation.[4][5] | Potentially enhanced or similar anti-inflammatory activity due to increased cell permeability, leading to more potent inhibition of pro-inflammatory cytokine production. | [4][5] |
| Effect on Anti-inflammatory Cytokines (e.g., IL-10) | Tigogenin derivatives have been observed to stimulate the expression of the anti-inflammatory cytokine IL-10.[4][5] | May exhibit a similar or potentially augmented effect on IL-10 production, contributing to its anti-inflammatory profile. | [4][5] |
| Affected Immune Cells | Studies on saponins (B1172615) suggest effects on T-lymphocytes, B-lymphocytes, and macrophages.[7] | Likely to affect the same range of immune cells, with potentially altered potency due to changes in cellular uptake. | [7] |
| Signaling Pathway Modulation | Implicated in the p38 MAPK pathway.[8] Steroidal saponins, in general, are known to modulate NF-κB and MAPK pathways.[1][2] | Expected to modulate the same signaling pathways, possibly with greater efficiency due to improved intracellular access. | [1][2][8] |
Signaling Pathways and Experimental Workflow
Signaling Pathway
The immunomodulatory effects of many steroidal saponins are mediated through the NF-κB and MAPK signaling pathways, which are central regulators of inflammatory responses.[1][2][6] Tigogenin has been specifically suggested to act via the p38 MAPK pathway.[8] The following diagram illustrates a simplified overview of these interconnected pathways.
Experimental Workflow
The following diagram outlines a typical workflow for a comparative in vitro study of the immunomodulatory effects of Tigogenin and this compound.
Experimental Protocols
The following are detailed methodologies for key experiments that would be essential in a direct comparative study of Tigogenin and this compound.
Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophage cells are a suitable model for in vitro immunomodulation studies.
-
Culture Conditions: Cells should be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: Cells are seeded in appropriate culture plates and allowed to adhere overnight. The following day, cells are pre-treated with varying concentrations of Tigogenin, this compound, or vehicle control for 1-2 hours. Subsequently, cells are stimulated with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a specified duration (e.g., 24 hours for cytokine protein analysis, or shorter time points for signaling pathway analysis).
Cytokine Quantification by ELISA
-
Sample Collection: After the treatment period, the cell culture supernatant is collected and centrifuged to remove any cellular debris.
-
ELISA Procedure: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and anti-inflammatory cytokines (e.g., IL-10) in the supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
-
Data Analysis: The concentration of each cytokine is determined by comparison to a standard curve. Results are typically expressed as pg/mL or ng/mL.
Gene Expression Analysis by qRT-PCR
-
RNA Extraction: Following treatment, total RNA is extracted from the cells using a suitable method, such as a commercial RNA isolation kit.
-
cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
Quantitative PCR: The expression levels of genes encoding for various cytokines and signaling pathway components are quantified by real-time quantitative polymerase chain reaction (qRT-PCR) using gene-specific primers. A housekeeping gene (e.g., GAPDH, β-actin) is used for normalization.
-
Data Analysis: The relative gene expression is calculated using the ΔΔCt method.
Western Blot Analysis for Signaling Proteins
-
Protein Extraction: After treatment for appropriate time points (e.g., 15, 30, 60 minutes for signaling pathway activation), cells are lysed to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined using a protein assay, such as the Bradford or BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for total and phosphorylated forms of key signaling proteins (e.g., p38, NF-κB p65). After washing, the membrane is incubated with a corresponding secondary antibody.
-
Detection: The protein bands are visualized using a chemiluminescence detection system. The band intensities are quantified using densitometry software.
Conclusion and Future Directions
While Tigogenin shows promise as an immunomodulatory agent, the direct comparative data for its acetate form is currently lacking. The addition of an acetate group is hypothesized to increase its lipophilicity, potentially leading to enhanced cellular uptake and consequently, a more potent immunomodulatory effect. However, this remains to be experimentally verified.
Future research should focus on direct, head-to-head comparative studies of Tigogenin and this compound. Such studies should employ the experimental protocols outlined in this guide to elucidate the specific differences in their effects on cytokine production, immune cell function, and underlying signaling pathways. A thorough investigation will be crucial for determining if this compound represents a viable and potentially superior alternative for the development of novel immunomodulatory therapeutics.
References
- 1. Anti-inflammatory and modulatory effects of steroidal saponins and sapogenins on cytokines: A review of pre-clinical research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Steroidal Saponins: Naturally Occurring Compounds as Inhibitors of the Hallmarks of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and anti-tumour, immunomodulating activity of diosgenin and tigogenin conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Immunomodulatory potential of dietary soybean-derived saponins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An in vitro study of immunomodulatory effects of some saponins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tigogenin inhibits adipocytic differentiation and induces osteoblastic differentiation in mouse bone marrow stromal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Evolving Landscape of Steroid Precursors: A Cost-Effectiveness Analysis of Tigogenin Acetate
For researchers, scientists, and drug development professionals navigating the complex world of steroid synthesis, the choice of a starting precursor is a critical decision with significant implications for cost, efficiency, and overall yield. This guide provides an objective comparison of Tigogenin (B51453) acetate (B1210297) against other common steroid precursors, supported by available experimental data and detailed methodologies, to aid in making informed decisions for your research and development endeavors.
The production of steroids, a cornerstone of the pharmaceutical industry, has historically relied on a handful of key natural precursors. While diosgenin (B1670711) has long reigned as a primary starting material, the exploration of alternative sapogenins like tigogenin, solasodine (B1681914), hecogenin, and smilagenin (B1681833) is driven by the pursuit of more cost-effective and efficient synthetic routes. This comparative analysis delves into the economic and scientific viability of these precursors, with a special focus on the potential of Tigogenin acetate.
Comparative Cost and Yield Analysis
To provide a clear quantitative comparison, the following table summarizes the approximate costs of various steroid precursors and the reported yields for their conversion to 16-dehydropregnenolone (B108158) acetate (16-DPA), a key intermediate in the synthesis of many steroidal drugs. Prices are normalized to USD per kilogram where possible, but it is important to note that pricing is subject to significant variation based on purity, quantity, and supplier.
| Precursor | Form | Price (USD/kg) - Approximate | Overall Yield to 16-DPA (%) |
| This compound | Acetylated | ~$228,000 (for 10mg, extrapolated) | Data not readily available |
| Tigogenin | Base | ~$2.40 | Not directly reported, but a 92% yield to a related pregnane (B1235032) derivative has been documented. |
| Diosgenin | Base | $60 - $70 | ~60%[1][2] |
| Solasodine | Base | $10,000 - $20,000 | ~30-37%[3][4] |
| Hecogenin | Base | $650 - $2,700 | Data for direct conversion to 16-DPA is not as prevalent as for diosgenin. |
| Smilagenin | Base | Price not readily available in bulk | Data not readily available |
Note: The price for this compound is extrapolated from a small quantity price and may not reflect bulk pricing. The significant price difference between tigogenin and its acetate form highlights the cost of the acetylation step.
Chemical Synthesis Pathways
The conversion of these steroidal sapogenins to 16-DPA and other key intermediates typically involves a series of chemical transformations. The most well-known of these is the Marker degradation, originally developed for diosgenin.
Marker Degradation of Diosgenin
The Marker degradation is a three-step process that efficiently converts diosgenin into 16-DPA.
Conversion of Solasodine to 16-DPA
The conversion of solasodine to 16-DPA follows a similar logic, involving the opening of the nitrogen-containing spiroketal side chain.
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing the efficiency of these synthetic routes. Below are representative protocols for the conversion of diosgenin and solasodine to 16-DPA.
Protocol 1: Synthesis of 16-Dehydropregnenolone Acetate (16-DPA) from Diosgenin (Marker Degradation)[1][2]
Step 1: Acetolysis of Diosgenin to Pseudodiosgenin Diacetate
-
Reaction Setup: In a pressure reactor, charge 50 g of diosgenin, 40 ml of acetic anhydride, and 150 ml of xylene.
-
Reaction Conditions: Heat the mixture with stirring to 200°C. The pressure will rise to approximately 5-6 kg/cm ². Maintain these conditions for 10 hours.
-
Work-up: Cool the reactor and discharge the product. The resulting pseudodiosgenin diacetate can be used in the next step without further purification. A yield of up to 98% for this step has been reported under optimized conditions using a Lewis acid catalyst.[5]
Step 2: Oxidation of Pseudodiosgenin Diacetate to Diosone
-
Oxidant Preparation: Dissolve 25 g of chromium trioxide (CrO₃) in 25 ml of water and 10 ml of glacial acetic acid. Cool the solution to 0-5°C.
-
Reaction Setup: Dissolve 50 g of pseudodiosgenin diacetate in 100 ml of dichloromethane (B109758) and 100 ml of glacial acetic acid, and 25 ml of water. Cool this mixture to 0-5°C.
-
Oxidation: Add the oxidant solution dropwise to the pseudodiosgenin diacetate solution, maintaining the temperature below 7°C.
-
Work-up: After the reaction is complete, the resulting diosone can be carried forward.
Step 3: Hydrolysis of Diosone to 16-DPA
-
Reaction Conditions: Reflux the diosone from the previous step in glacial acetic acid.
-
Isolation: Upon completion of the reaction, cool the mixture and isolate the crude 16-DPA.
-
Purification: Recrystallize the crude product from ethanol (B145695) to obtain creamy white crystals of 16-DPA. The overall yield from diosgenin is reported to be around 60%.[1][2]
Protocol 2: Synthesis of 16-Dehydropregnenolone Acetate (16-DPA) from Solasodine[3][4]
-
Acetylation: Acetylate solasodine to form O,N-diacetylsolasodine.
-
Isomerization: Isomerize the diacetylated product to yield pseudosolasodine diacetate.
-
Oxidation and Hydrolysis: Oxidize the pseudosolasodine diacetate, followed by hydrolysis to yield 16-DPA. A study utilizing phase-transfer catalysis with potassium dichromate as the oxidizing agent reported a maximum yield of 37% for the conversion of purified solasodine to 16-DPA.[3] Another route involving 9 reaction steps reported an overall yield of 30%.[4][6]
Cost-Effectiveness Evaluation
A direct and precise cost-effectiveness comparison is challenging due to the variability in precursor pricing and the limited availability of directly comparable yield data for all precursors to a common intermediate like 16-DPA.
-
Diosgenin remains a strong contender due to its relatively moderate cost and well-established, high-yield conversion process (Marker degradation) to 16-DPA.[1][2]
-
Solasodine , while a viable alternative, generally exhibits lower overall yields in its conversion to 16-DPA, and its market price can be significantly higher than that of diosgenin, making it a less cost-effective option in many cases.[3][4]
-
Tigogenin presents an intriguing possibility. The base compound is reported at a very low price, which could make it highly cost-effective, provided that an efficient conversion process to key steroid intermediates can be established and scaled. The 92% yield reported for its degradation to a related pregnane derivative is promising. However, the high price of This compound suggests that the acetylation step is a significant cost driver. Further research into a one-pot or more streamlined process for the conversion of tigogenin to 16-DPA is warranted to fully assess its economic potential.
-
Hecogenin and Smilagenin are less commonly used as starting materials for large-scale steroid synthesis compared to diosgenin and solasodine. While they are structurally related, the development of efficient and economically viable degradation pathways for these precursors is less mature.
Experimental Workflow for Precursor Comparison
For a rigorous internal evaluation of these precursors, the following experimental workflow is recommended:
Conclusion
Based on the currently available data, diosgenin maintains its position as a highly cost-effective precursor for steroid synthesis due to its favorable pricing and the high-yield Marker degradation process. While solasodine is a chemically viable alternative, its higher cost and lower conversion yields to 16-DPA make it less economically attractive.
The potential of Tigogenin is noteworthy, primarily due to its low reported cost for the base molecule. However, the lack of a well-established, high-yield protocol for the conversion of this compound to 16-DPA, coupled with the high price of the acetylated form, currently limits its widespread adoption. Further process development to improve the efficiency and reduce the cost of converting tigogenin to key steroid intermediates could unlock its potential as a highly competitive precursor in the future. Researchers are encouraged to explore and optimize this synthetic route to capitalize on the potential cost advantages of tigogenin.
References
- 1. longdom.org [longdom.org]
- 2. longdom.org [longdom.org]
- 3. EXTRACTION OF SOLASODINE FROM DRY FRUITS AND LEAVES OF SOLANUM LACINIATUM AIT. AND THE SYNTHESIS OF 16-DEHYDROPREGNENOLONE ACETATE FROM SOLASODINE BY PHASE-TRANSFER CATALYSIS [actahort.org]
- 4. arkat-usa.org [arkat-usa.org]
- 5. researchgate.net [researchgate.net]
- 6. research.wur.nl [research.wur.nl]
Safety Operating Guide
Navigating the Disposal of Tigogenin Acetate: A Guide for Laboratory Professionals
For researchers and scientists engaged in drug development and other laboratory research, the proper disposal of chemical compounds is a critical component of maintaining a safe and environmentally responsible workspace. Tigogenin (B51453) acetate (B1210297), a steroidal saponin, requires careful handling and adherence to specific disposal protocols to mitigate potential hazards. This guide provides essential, step-by-step information for the safe and compliant disposal of tigogenin acetate.
Immediate Safety and Handling
Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate personal protective equipment (PPE). Safety data sheets (SDS) for similar compounds recommend a suite of protective gear to minimize exposure.
Table 1: Personal Protective Equipment (PPE) for Handling this compound Waste
| Equipment | Specification | Purpose |
| Gloves | Chemical-resistant gloves (e.g., Nitrile) | To prevent skin contact.[1] |
| Eye Protection | Safety goggles or glasses | To protect eyes from dust and splashes.[1] |
| Lab Coat | Standard laboratory coat | To protect skin and clothing from contamination. |
| Respiratory Protection | Required when dusts are generated | To avoid inhalation of the substance.[1] |
Step-by-Step Disposal Procedure
The disposal of this compound must be managed as hazardous waste through your institution's Environmental Health and Safety (EHS) program or a licensed chemical waste disposal service. Never dispose of this compound in the regular trash or down the drain.
-
Waste Collection and Segregation :
-
Solid Waste : Collect dry this compound powder, contaminated gloves, wipes, and other solid materials in a designated, compatible, and clearly labeled hazardous waste container.
-
Liquid Waste : If this compound is in solution, collect it in a compatible, leak-proof container. Do not mix with other waste streams unless compatibility is confirmed.
-
Segregation : Ensure that this compound waste is segregated from incompatible materials, such as strong oxidizing agents, to prevent hazardous reactions.
-
-
Labeling :
-
As soon as you begin collecting waste, affix a "Hazardous Waste" label provided by your EHS office.
-
The label must be filled out completely and legibly, including the chemical name ("this compound"), concentration, and hazard characteristics.
-
-
Storage :
-
Store the labeled waste container in a designated hazardous waste accumulation area within your laboratory.
-
Utilize secondary containment, such as a larger, chemically compatible bin, to contain any potential leaks or spills.
-
-
Disposal Request and Pickup :
-
Once the container is full or ready for disposal, submit a waste collection request to your institution's EHS department.
-
EHS personnel or a licensed contractor will then collect the waste for final disposal, which is typically incineration at a permitted facility.
-
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
Environmental and Regulatory Considerations
Safety data sheets indicate that tigogenin and its derivatives may be harmful to aquatic life with long-lasting effects. Therefore, preventing its release into the environment is a primary concern. Disposal must be in accordance with all applicable regional, national, and local laws and regulations. Always consult your institution's specific waste management guidelines and the chemical's Safety Data Sheet for the most accurate and up-to-date information.
References
Personal protective equipment for handling Tigogenin acetate
Essential Safety and Handling Guide for Tigogenin Acetate (B1210297)
This guide provides crucial safety and logistical information for the handling and disposal of Tigogenin acetate. Adherence to these procedures is vital for ensuring laboratory safety and maintaining experimental integrity. As a steroidal saponin (B1150181) derivative, this compound should be handled with care, treating it as a potentially hazardous substance. All users must review the complete Safety Data Sheet (SDS) for the specific product in use before commencing any work.
Core Safety and Personal Protective Equipment (PPE)
Minimizing exposure to this compound is paramount. The following Personal Protective Equipment (PPE) is mandatory when handling this compound, particularly in its solid form.
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile gloves. | Provides a robust barrier against skin contact. Nitrile offers good chemical resistance.[1] |
| Eye Protection | Chemical splash goggles or safety glasses with side shields. | Protects against accidental splashes of the compound, especially when in solution.[2][3] |
| Body Protection | A fully buttoned laboratory coat. | Prevents contamination of personal clothing and skin.[1][3] |
| Respiratory Protection | Required if there is a risk of aerosolization (e.g., handling powder). A properly fitted N95 respirator or higher is recommended. | Protects against inhalation of fine particles which may cause respiratory irritation. |
Operational Plan: From Receipt to Disposal
The following step-by-step guide outlines the safe handling workflow for this compound.
Receiving and Storage
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
-
The storage location should be clearly labeled and accessible only to authorized personnel.
Handling and Preparation of Solutions
-
All handling of the solid compound should be performed in a certified chemical fume hood to prevent inhalation of any airborne particles.
-
Use a calibrated balance to weigh the required amount of the compound.
-
When preparing solutions, add the solvent to the solid slowly to avoid splashing.
-
Work over a disposable absorbent bench pad to contain any potential spills.
Experimental Use
-
When diluting stock solutions or adding the compound to experimental setups (e.g., cell culture media), continue to wear all prescribed PPE.
-
Clearly label all solutions containing this compound with the compound name, concentration, and date of preparation.
Decontamination
-
All non-disposable equipment that has come into contact with this compound should be decontaminated. Consult the specific SDS for appropriate decontamination procedures.
-
Wipe down all work surfaces in the fume hood with a suitable cleaning agent (e.g., 70% ethanol) after each use.
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure.
| Waste Type | Disposal Procedure |
| Solid Waste | Collect unused solid this compound and any contaminated disposable materials (e.g., gloves, absorbent pads, pipette tips) in a clearly labeled hazardous solid waste container. |
| Liquid Waste | Unused solutions of this compound and contaminated liquid media should be collected in a separate, sealed, and clearly labeled hazardous liquid waste container. Do not mix with other solvent waste streams unless compatibility has been verified. |
Note: All waste must be disposed of in accordance with local, state, and federal regulations.
Experimental Workflow
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
